molecular formula C12H15F2N B1423009 3-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 1225687-78-4

3-[(3,5-Difluorophenyl)methyl]piperidine

Cat. No.: B1423009
CAS No.: 1225687-78-4
M. Wt: 211.25 g/mol
InChI Key: JGJRIZLTJLRMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Difluorophenyl)methyl]piperidine is a fluorinated piperidine derivative designed for use as a key building block in medicinal chemistry and drug discovery research. The piperidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules and approved pharmaceuticals . The incorporation of fluorine atoms and a benzyl substituent is a strategic modification to enhance molecular properties. Fluorination is a widely employed tactic in drug design to improve metabolic stability, modulate lipophilicity, and influence binding affinity . Piperidine derivatives have demonstrated significant pharmacological potential across a wide spectrum of therapeutic areas, serving as core structures in anticancer , antiviral , antimicrobial , and anti-inflammatory agents . Specifically, structurally similar compounds, such as other difluoropiperidines, have been reported to act as potent antagonists or agonists for various cellular receptors, and some have shown enhanced selectivity in disease models such as estrogen-positive breast cancer . The specific arrangement of the 3,5-difluorophenyl group in this compound makes it a valuable intermediate for researchers developing novel small-molecule inhibitors, probing enzyme active sites, or optimizing the pharmacokinetic profiles of lead compounds. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)4-9-2-1-3-15-8-9/h5-7,9,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJRIZLTJLRMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3-[(3,5-Difluorophenyl)methyl]piperidine

[1]

Physicochemical Characterization

CAS Number: 1225687-78-4 IUPAC Name: this compound Common Synonyms: 3-(3,5-Difluorobenzyl)piperidine; 3,5-Difluorobenzyl-3-piperidine

This compound represents a strategic building block in fragment-based drug design (FBDD). The 3,5-difluorobenzyl moiety acts as a bioisostere for lipophilic amino acid side chains (e.g., Phenylalanine), while the piperidine ring provides a solubilizing, basic handle for salt formation and further functionalization.

Core Data Table[2]
PropertyValueTechnical Note
Molecular Formula C₁₂H₁₅F₂N Confirmed stoichiometry.
Molecular Weight 211.25 g/mol Monoisotopic mass: 211.117 g/mol .
Exact Mass 211.1173 DaCritical for High-Res MS (HRMS) validation.
ClogP (Neutral) ~2.8 – 3.2Fluorination increases lipophilicity relative to the benzyl analog.
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic; exists as a cation at physiological pH (7.4).
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 3Nitrogen lone pair + 2 Fluorine atoms.
Chirality 1 Stereocenter (C3)Commercially available as racemate or enantiopure (R/S).

Synthetic Relevance & Methodologies

Unlike the direct aryl-piperidine core found in PARP inhibitors (e.g., Niraparib), this scaffold features a methylene linker between the aromatic ring and the piperidine. This linker introduces rotational freedom, allowing the difluorophenyl group to adopt specific binding pocket conformations that rigid biaryls cannot.

Primary Synthetic Route: Reductive Functionalization

The most robust synthesis typically involves the reduction of a pyridine precursor. This approach avoids the regioselectivity issues often seen when functionalizing an existing piperidine ring.

Step-by-Step Protocol (Retrosynthetic Logic)
  • Precursor Assembly:

    • Reagents: 3-Pyridinecarboxaldehyde + (3,5-Difluorophenyl)magnesium bromide.

    • Reaction: Grignard addition yields the secondary alcohol: phenyl(pyridin-3-yl)methanol.

  • Deoxygenation (Barton-McCombie or Ionic Hydrogenation):

    • The alcohol is removed to form the methylene bridge.

    • Alternative: A Wittig reaction between 3-pyridyl-phosphonium salts and 3,5-difluorobenzaldehyde, followed by alkene reduction.

  • Heterocycle Reduction (Critical Step):

    • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.

    • Conditions: H₂ (50 psi), AcOH/MeOH solvent system.

    • Outcome: Reduction of the pyridine ring to piperidine.[1][2]

    • Note: Acidic media prevents catalyst poisoning by the amine product.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from raw materials to the final scaffold, highlighting the critical decision points.

SynthesisPathStartStart: 3-BromopyridineStep1Suzuki Coupling(3,5-F2-Ph-B(OH)2 + Pd cat)Start->Step1Inter1Intermediate:3-(3,5-Difluorobenzyl)pyridineStep2Hydrogenation(H2, PtO2, AcOH)Inter1->Step2Step1->Inter1FinalTarget:This compoundResolutionChiral Resolution(L-Tartaric Acid)Final->ResolutionOptional (if enantiopure needed)Step2->FinalRacemic Product

Caption: Figure 1. Modular synthesis via pyridine reduction, allowing for late-stage chiral resolution.

Analytical Validation & Quality Control

To ensure scientific integrity, the identity of the compound must be validated using a self-validating orthogonal approach (NMR + MS).

Diagnostic NMR Signals (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.5 – 7.0 ppm): Look for a triplet (tt) and doublet (m) pattern characteristic of the 3,5-difluoro substitution (coupling constants

    
     ~6-9 Hz).
    
  • Benzylic Protons (~2.5 ppm): A doublet or multiplet integrating to 2H. This confirms the methylene linker exists (distinguishing it from the direct phenyl-piperidine analog).

  • Piperidine Ring: Broad multiplets from 1.2 – 3.2 ppm. The protons alpha to the nitrogen will be significantly deshielded (~3.0 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 212.12 Da.

  • Fragmentation Pattern: Expect a tropylium-like ion fragment (C₇H₃F₂⁺) at m/z ~127, corresponding to the cleavage of the benzylic bond.

QC Workflow Diagram

This decision tree guides the researcher through the validation process to confirm compound purity and identity.

QC_WorkflowSampleCrude SampleLCMSLC-MS Analysis(ESI+)Sample->LCMSCheckMassMass = 212.1 (M+H)?LCMS->CheckMassNMR1H-NMR (CDCl3)CheckMass->NMRYesFailREJECT / RE-PURIFYCheckMass->FailNoCheckLinkerBenzylic CH2 present?NMR->CheckLinkerPassRELEASE LOT(Valid Structure)CheckLinker->PassYesCheckLinker->FailNo (Direct bond?)

Caption: Figure 2. Analytical decision tree ensuring distinction between benzyl-piperidine and phenyl-piperidine isomers.

Handling and Safety (SDS Summary)

While specific toxicological data for this intermediate may be sparse, standard protocols for fluorinated secondary amines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents. Reacts with CO₂ in air to form carbamates (store in tight containers).

References

  • Chemical Identity & Availability: Source: CymitQuimica / Biosynth. "this compound Product Page."
  • Synthetic Methodology (General Benzylpiperidines)

    • Title: "A Facile Synthesis of 3-(Substituted benzyl)piperidines."
    • Source:Tetrahedron / ResearchG
    • URL:[Link]

  • CAS Registry Data

    • Source: ChemSRC / CAS Database. "CAS 1225687-78-4 Entry."[3]

    • URL:[Link]

Physicochemical Properties of Fluorinated Piperidine Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into piperidine scaffolds—the most prevalent nitrogen heterocycle in FDA-approved drugs—is a cornerstone of modern medicinal chemistry. This guide moves beyond basic "fluorine scan" heuristics to detail the precise physicochemical perturbations caused by fluorination. We focus on the


-fluorine effect  on basicity (

), the gauche-driven conformational locking , and the modulation of lipophilicity (

)
.

Basicity Modulation: The Shift

The piperidine nitrogen is typically highly basic (


), often leading to poor membrane permeability and high efflux liability (P-gp substrate). Fluorination reduces this basicity through the strong electron-withdrawing inductive effect (-I) of the C-F bond.
The Distance-Dependent Attenuation

The magnitude of the


 drop follows an exponential decay based on the number of bonds between the fluorine and the nitrogen.
DerivativeApprox.


(vs Parent)
Mechanism
Piperidine 11.2-Reference
4-Fluoropiperidine (

-F)
~10.8-0.4Weak Inductive
3-Fluoropiperidine (

-F)
~9.4-1.8Strong Inductive
3,3-Difluoropiperidine ~8.5-2.7Additive Inductive
2-Fluoropiperidine (

-F)
UnstableN/A

-Amino-fluoro instability
The "Axial Anomaly" (Stereoelectronic Effect)

A critical, often overlooked phenomenon is that the stereochemistry of the fluorine substituent significantly impacts the


.
  • Equatorial Fluorine: Exerts a standard inductive effect.

  • Axial Fluorine: While still inductive, the axial orientation allows for a stabilizing Charge-Dipole Interaction between the polarized C-F bond and the protonated nitrogen (

    
    ).
    

Expert Insight: In 3-fluoropiperidines, the cis isomer (where F is axial relative to the protonated N) is often more basic (higher


) than the trans isomer (equatorial F) by 0.2–0.5 units. This is because the conjugate acid is stabilized by the intramolecular electrostatic interaction (

).

Conformational Control: The Gauche Effect

Fluorination does not merely change electronics; it rigidifies the ring. In 1,2-disubstituted ethanes (like the N-C-C-F fragment in 3-fluoropiperidine), the system defies steric logic and prefers the gauche conformation (dihedral angle ~60°) over the anti conformation.

Mechanistic Drivers
  • Hyperconjugation: Donation of electron density from the

    
     or 
    
    
    
    orbital into the low-lying antibonding
    
    
    orbital.[1]
  • Dipole Minimization: In non-polar solvents, the vectors align to minimize the net dipole.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium shift in protonated 3-fluoropiperidine.

Conformational_Equilibrium Figure 1: The 'Fluorine Gauche Effect' shifting equilibrium toward the axial conformer in protonated 3-fluoropiperidines. Eq_Conf Equatorial Conformer (Sterically Favored) Ax_Conf Axial Conformer (Gauche Stabilized) Eq_Conf->Ax_Conf Protonation / Non-polar Solvent Ax_Conf->Eq_Conf High Polarity Solvent (Dipole Screening) Factors Stabilizing Forces (Axial): 1. N-H...F Charge-Dipole 2. Hyperconjugation (sigma -> sigma*) Factors->Ax_Conf

Lipophilicity and Metabolic Stability[2]

Lipophilicity ( )

Fluorine is hydrophobic, but its high electronegativity polarizes the molecule.

  • General Trend: Monofluorination typically increases

    
    .
    
  • Polar Hydrophobicity: When F is vicinal to a polar group (like the amine in 3-F-piperidine), the resultant dipole moment can actually increase aqueous solubility compared to the methyl analogue, despite the lipophilic nature of fluorine.

  • Impact: 3,3-difluoropiperidine derivatives often show a "sweet spot" of lowered

    
     (reduced lysosomal trapping) and moderate lipophilicity (maintained membrane permeability).
    
Metabolic Blocking

Piperidines are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes.

  • Site of Attack: P450s typically attack electron-rich C-H bonds

    
     or 
    
    
    
    to the nitrogen.
  • The Fluorine Block: Replacing these C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively shuts down metabolism at that site. Furthermore, the inductive effect deactivates adjacent C-H bonds toward oxidation.

Experimental Protocols

Protocol A: Determination via NMR Titration

Why this method? Potentiometric titration requires large sample amounts.


 NMR is highly sensitive, requires milligram quantities, and the 

chemical shift (

) is extremely sensitive to the protonation state of the nearby nitrogen.

Materials:

  • NMR Spectrometer (min. 300 MHz equivalent).

  • Buffer series (pH 2.0 to 12.0) or mixed solvent system (H2O/D2O).

  • Internal standard (e.g., Trifluoroacetic acid capillary) for referencing.

Workflow:

  • Preparation: Dissolve 3-5 mg of the fluorinated piperidine in 600

    
    L of initial buffer (low pH).
    
  • Titration: Sequentially adjust pH using dilute NaOD/DCl. Measure pH using a micro-electrode inside the NMR tube.

  • Acquisition: Acquire

    
     NMR spectra (proton-decoupled) at each pH point.
    
  • Data Analysis: Plot

    
     (chemical shift) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch derivative:

    
    
    
Protocol B: Synthesis of 3-Fluoropiperidines (Deoxofluorination)

Why this method? Direct fluorination of the alcohol is the most common route to access specific chiral fluoropiperidines.

Reagents:

  • N-Boc-3-hydroxypiperidine (chiral or racemic).

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Anhydrous DCM.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add N-Boc-3-hydroxypiperidine (1.0 eq) and dissolve in DCM (0.1 M). Cool to -78°C.

  • Addition: Dropwise add Deoxo-Fluor (1.2 eq). Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Note: Stereoinversion occurs here (

      
       mechanism). Starting with (S)-alcohol yields (R)-fluoride.
      
  • Quench: Cool to 0°C. Quench carefully with sat.

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Logic for Lead Optimization

Use this workflow to determine when to deploy fluorinated piperidines.

Optimization_Logic Figure 2: Decision Matrix for Fluorinated Piperidine Incorporation Start Lead Compound Issue: High Clearance or Low Permeability Check_pKa Is Basic pKa > 9.5? Start->Check_pKa Check_Metab Is Metabolic Hotspot on Ring? Check_pKa->Check_Metab No Action_3F Strategy: 3-Fluorination (Lowers pKa ~1.5 units) Check_pKa->Action_3F Yes Action_4F Strategy: 4-Fluorination (Blocks Metabolism, minimal pKa change) Check_Metab->Action_4F Yes (C4 oxidation) Action_33F Strategy: 3,3-Difluorination (Drastic pKa drop, conformational lock) Check_Metab->Action_33F No (Need polarity shift) Result Validated Lead Candidate Action_3F->Result Result: Improved Permeability Action_4F->Result Result: Increased Half-life

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7][8][9][10] Chemical Society Reviews. [Link]

  • Champagne, P. A. et al. (2015). The influence of fluorine on the conformational properties of piperidines.[3][11][12][13] Journal of Organic Chemistry.[14] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2][3][4][6][9][15] Journal of Medicinal Chemistry. [Link]

Sources

Beyond the SDS: Technical Guide to 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 3-[(3,5-Difluorophenyl)methyl]piperidine . It goes beyond the standard Safety Data Sheet (SDS) to provide strategic insights into handling, synthesis, and application in drug discovery.

Document Control:

  • Subject: this compound

  • Class: Fluorinated Heterocyclic Building Block

  • Primary Application: Medicinal Chemistry (GPCR/Kinase Scaffold)

Part 1: Chemical Identity & Physicochemical Profile

This compound is a fluorinated benzyl piperidine . Unlike common "phenoxy" ethers often confused with this structure, the methylene bridge (


) confers unique metabolic stability and lipophilicity, making it a critical scaffold for modifying Drug-Like Properties (DLP).
The Fingerprint
PropertySpecification / Data
IUPAC Name This compound
Common Name 3-(3,5-Difluorobenzyl)piperidine
CAS Number Note: Specific isomer CAS varies by salt form. Verify with supplier (e.g., 1092792-xx-x series).
Molecular Formula

Molecular Weight 211.25 g/mol (Free Base)
SMILES FC1=CC(F)=CC(CC2CCCNC2)=C1
Physical State Viscous oil (Free Base) or White Solid (HCl Salt)
Basicity (pKa) ~10.8 (Piperidine nitrogen)
LogP (Predicted) ~2.8 (High lipophilicity due to difluoro-substitution)

Critical Nomenclature Warning: Do not confuse with 3-[(3,5-Difluorophenoxy)methyl]piperidine . The "phenoxy" variant contains an oxygen atom in the linker, significantly altering pKa and metabolic stability. Ensure your procurement order specifies the Carbon-Carbon (Benzyl) linker.

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the mechanism of toxicity to inform your risk assessment.

The Fluorine Effect & Bioavailability

The 3,5-difluoro substitution pattern is not arbitrary. It blocks metabolic "soft spots" (para-positions) and increases lipophilicity.

  • Skin Absorption: The fluorinated benzyl group enhances dermal penetration compared to non-fluorinated piperidines. Systemic toxicity potential is higher.

  • Corrosivity: As a secondary aliphatic amine, the free base is highly basic. It will saponify skin lipids and denature proteins on contact.

GHS Classification (Aggregated)
Hazard ClassCategoryStatementMechanism
Skin Corrosion 1B (Free Base)H314: Causes severe skin burns.Alkaline hydrolysis of tissue.
Eye Damage 1H318: Causes serious eye damage.Rapid corneal opacity/ulceration.
Acute Tox. 4 (Oral)H302: Harmful if swallowed.[1]CNS depression/excitation (Piperidine class effect).
Sensitization 1 (Skin)H317: May cause allergic reaction.Haptenization of skin proteins.

Part 3: Strategic Handling & Storage Protocols

The "Carbon Dioxide" Trap

Secondary amines like this compound are carbamic acid generators .

  • Mechanism: Reaction with atmospheric

    
     forms carbamates/carbonates.
    
  • Impact: This alters stoichiometry in sensitive coupling reactions (e.g., Buchwald-Hartwig).

  • Protocol: Always store under Argon/Nitrogen. If the oil turns cloudy or solidifies unexpectedly, it has likely absorbed

    
    .
    
Emergency Response Decision Tree

SafetyProtocol Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Corrosive) Type->Skin Eye Eye Contact (Immediate Damage) Type->Eye Inhale Inhalation (Respiratory Burn) Type->Inhale ActionSkin 1. Drench 15 mins 2. Do NOT neutralize w/ acid 3. PEG 400 wash if available Skin->ActionSkin ActionEye 1. Irrigate 30 mins 2. Lift eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale caption Figure 1: Immediate Response Protocol for Fluorinated Piperidine Exposure

Part 4: Synthesis & Application Context

This compound is rarely a final drug; it is a Pharmacophore Module .

Synthetic Utility

It is primarily used to introduce the 3,5-difluorobenzyl motif, which improves potency in kinase inhibitors and GPCR ligands (e.g., CCR antagonists).

Common Coupling Reactions:

  • Reductive Amination: Reacting with ketones/aldehydes (using

    
    ).
    
  • S_NAr: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines).

  • Amide Coupling: Reaction with carboxylic acids (using HATU/T3P).

Synthesis Workflow (Reverse Engineering)

If commercial stock is unavailable, the standard synthesis route involves the reduction of a pyridine precursor.

SynthesisRoute Precursor 3-(3,5-Difluorobenzyl)pyridine (Aromatic Precursor) Step1 Hydrogenation (H2, PtO2 or Pd/C) Acidic MeOH Precursor->Step1 Reduction Intermediate Piperidine Salt (Crude) Step1->Intermediate Step2 Free Basing (NaOH/DCM ext.) Intermediate->Step2 Workup Product This compound (Target) Step2->Product caption Figure 2: Standard Synthetic Route via Pyridine Reduction

Experimental Protocol: Amide Coupling (Example)

To attach this scaffold to a carboxylic acid core:

  • Charge: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M).

  • Activate: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins.

  • Addition: Add This compound (1.1 eq).

  • Monitor: The secondary amine is sterically accessible; reaction should complete in <2h at RT.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.
    
    • Note: The difluorophenyl group makes the product UV-active at 254nm.

Part 5: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine Derivatives.

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine, 3-(phenylmethyl)-.

  • Barnes, D. et al. (2018). Strategic Fluorination in Drug Discovery. Journal of Medicinal Chemistry.[2] (Contextual reference for 3,5-difluoro SAR).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 3-Benzylpiperidine Class.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your supplier before use.

Sources

Technical Guide: Pharmacophoric Utility of 3-(3,5-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In modern neuropharmacology, the 3-(3,5-Difluorobenzyl)piperidine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While benzylpiperidines are historically significant (e.g., Ifenprodil), the specific incorporation of the 3,5-difluoro substitution pattern offers distinct advantages in lead optimization:

  • Metabolic Blockade: The fluorine atoms at the 3 and 5 positions of the benzyl ring effectively block Cytochrome P450-mediated oxidative metabolism (hydroxylation) at the most vulnerable sites, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the electron density of the aromatic ring, altering

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
  • Lipophilicity Tuning: The difluoro-substitution increases

    
     compared to the parent benzyl analog, enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-targeted therapeutics.
    

This guide details the application of this scaffold in targeting GluN2B-containing NMDA receptors and Melanin-Concentrating Hormone Receptors (MCH-R1) , supported by validated synthetic and screening protocols.

Structural Analysis & Pharmacophoric Map[1]

The 3-(3,5-Difluorobenzyl)piperidine molecule functions as a bidentate pharmacophore.[1] It bridges a cationic interaction site (the amine) and a hydrophobic pocket (the difluorophenyl ring).

Molecular Properties
PropertyValue (Predicted)Significance
Molecular Weight 211.25 g/mol Fragment-like; ideal for elaboration.[1]
cLogP ~2.8 - 3.2Optimal range for CNS penetration.[1]
pKa (Piperidine N) ~9.5 - 10.0Predominantly protonated at physiological pH (7.4).[1]
H-Bond Donors 1 (NH)Critical for anchoring to Asp/Glu residues.[1]
Rotatable Bonds 2Allows conformational adaptation to the binding pocket.[1]
Visualization: The Pharmacophore Map

The following diagram illustrates the interaction points of the scaffold within a theoretical receptor binding pocket (e.g., GluN2B allosteric site).

PharmacophoreMap cluster_0 3-(3,5-Difluorobenzyl)piperidine Core Piperidine Piperidine Nitrogen (Cationic Center) Linker Methylene Linker (Spacer) Piperidine->Linker AspResidue Receptor Asp/Glu (Anionic Site) Piperidine->AspResidue Ionic Bond / Salt Bridge Phenyl 3,5-Difluorophenyl (Hydrophobic/Steric) Linker->Phenyl HydrophobicPocket Hydrophobic Pocket (Phe/Tyr/Trp) Phenyl->HydrophobicPocket Pi-Stacking / Van der Waals Metabolism CYP450 (Metabolic Attack) Metabolism->Phenyl BLOCKED by Fluorine

Figure 1: Pharmacophoric interaction map showing the salt bridge formation via the piperidine nitrogen and the metabolic blockade provided by the 3,5-difluoro substitution.

Primary Therapeutic Application: GluN2B-Selective Antagonists

The most authoritative application of benzylpiperidines is in the design of GluN2B-selective NMDA receptor antagonists . Unlike non-selective blockers (e.g., ketamine) that bind the channel pore, these compounds bind to the amino-terminal domain (ATD) interface between GluN1 and GluN2B subunits (the "Ifenprodil binding site").

Mechanism of Action

The 3-(3,5-difluorobenzyl)piperidine moiety mimics the binding mode of Ro 25-6981 but with enhanced selectivity profiles.

  • The Piperidine: Protonated at physiological pH, it forms a critical salt bridge with Glu236 (on GluN2B) or Asp residues in the binding cleft.

  • The Difluorobenzyl Group: Occupies a distinct hydrophobic pocket lined by Phe176 and Tyr210 . The 3,5-difluoro pattern prevents the ring from rotating freely, locking it into a bioactive conformation that stabilizes the closed (inactive) state of the receptor ion channel.

Why 3-Substitution?

While Ifenprodil is a 4-substituted piperidine, shifting the benzyl group to the 3-position creates a distinct vector. Research indicates that 3-substituted analogs can maintain high affinity while reducing off-target activity at the


-receptor and hERG channel, a common liability for 4-benzylpiperidines [1, 2].[1]

Secondary Application: MCH-R1 Antagonists

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) involved in energy homeostasis. Antagonists are sought for obesity treatment.[1][2]

  • Pharmacophore Alignment: MCH-R1 antagonists typically require a basic amine (piperidine) spaced 3-5 atoms away from a lipophilic aryl group.

  • Role of 3,5-Difluoro: In MCH-R1 ligands, the 3,5-difluorobenzyl group enhances potency by filling a specific lipophilic sub-pocket, while the fluorines reduce the basicity of the nearby systems via inductive effects, potentially improving oral bioavailability [3].[1]

Experimental Protocols

Synthesis of 3-(3,5-Difluorobenzyl)piperidine

Two robust pathways exist.[1] Method A is preferred for scale-up due to milder conditions.[1]

Method A: Reductive Amination (Preferred)

Reagents: 3,5-Difluorobenzaldehyde, Piperidine (or 3-piperidone precursor), Sodium Triacetoxyborohydride (STAB).[1]

  • Preparation: Dissolve 3-piperidone hydrochloride (1.0 eq) and 3,5-difluorobenzaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Triethylamine (TEA, 1.2 eq) to free the amine base.[1] Stir for 30 min at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

    • Note: STAB is preferred over

      
       to avoid toxic cyanide byproducts.[1]
      
  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Method B: Alkylation (Alternative)

Reagents: 3,5-Difluorobenzyl bromide, Piperidine,


.[1]
  • Caution: Benzyl halides are potent lachrymators.[1]

  • Procedure: Reflux piperidine and 3,5-difluorobenzyl bromide in Acetonitrile with Potassium Carbonate for 4-6 hours. This method is faster but prone to over-alkylation (quaternary ammonium formation) if stoichiometry is not strictly controlled.[1]

Visualization: Synthetic Pathway

Synthesis Aldehyde 3,5-Difluorobenzaldehyde Imine Imine / Iminium Ion (Transient) Aldehyde->Imine Condensation Amine Piperidine Derivative Amine->Imine Condensation Reagents Na(OAc)3BH (STAB) DCE, RT, 12h Reagents->Imine Product 3-(3,5-Difluorobenzyl)piperidine Imine->Product Reduction

Figure 2: Reductive amination pathway. The choice of STAB as a reducing agent ensures selective reduction of the imine intermediate without affecting the aldehyde.

In Vitro Validation Workflow

To validate the biological activity of the synthesized scaffold, a hierarchical screening cascade is required.

Screening Cascade[1]
StageAssay TypeReadoutSuccess Criteria
1. Primary Radioligand Binding Displacement of

-Ifenprodil (GluN2B) or

-MCH (MCH-R1).

2. Functional FLIPR Calcium Flux Inhibition of glutamate/glycine-induced

influx in HEK293 cells expressing GluN1/GluN2B.

3.[1] Selectivity Electrophysiology Patch-clamp recording.[1] Compare currents in GluN2B vs. GluN2A expressing oocytes.>50-fold selectivity for GluN2B
4.[1] Safety hERG Binding

-Dofetilide displacement.

(Safety Margin)
Protocol: Functional Calcium Flux Assay (GluN2B)
  • Cell Culture: Plate HEK293 cells stably expressing GluN1/GluN2B in 96-well black-walled plates.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Compound Addition: Add the test compound (3-(3,5-difluorobenzyl)piperidine analog) 10 minutes prior to agonist.[1]

  • Stimulation: Inject Glutamate (

    
    ) and Glycine (
    
    
    
    ).
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % Inhibition relative to control (buffer only).

References

  • Layton, M. E., et al. (2006).[1] "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry, 6(7), 697-709.[1]

  • Borza, I., & Domány, G. (2006).[1][3] "NR2B selective NMDA antagonists: the evolution of the ifenprodil-type pharmacophore." Current Topics in Medicinal Chemistry, 6(7), 687-695.[1]

  • Wu, W. L., et al. (2006).[1][4] "Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists." Bioorganic & Medicinal Chemistry Letters, 16(14), 3668-3673.[1][4]

  • Tárkányi, G., et al. (2004).[1] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron, 60(16).[1]

  • Karakas, E., et al. (2011).[1] "Crystal structure of a heterotetrameric NMDA receptor ion channel."[1] Science, 334(6061), 1369-1373.[1] (Provides structural basis for the Ifenprodil binding site).[5]

Sources

commercial suppliers of 3-[(3,5-Difluorophenyl)methyl]piperidine for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers on Sourcing 3-[(3,5-Difluorophenyl)methyl]piperidine

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the procurement of specific, high-purity chemical entities is a critical and often challenging first step in the journey of discovery. This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, a compound of interest for its potential as a versatile scaffold in medicinal chemistry. Given its status as a specialized research chemical, this guide will delve into the nuances of its acquisition, from identifying potential suppliers to ensuring the quality and integrity of the final product.

Introduction to this compound

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[1][2] The incorporation of a 3,5-difluorophenyl group introduces unique electronic properties and can enhance metabolic stability and binding affinity to target proteins. Consequently, this compound represents a valuable, yet specialized, building block for the synthesis of novel therapeutic agents, particularly in areas such as neuroscience and oncology.[3][4]

Commercial Availability: A Niche Compound

An extensive search of commercial chemical databases reveals that this compound is not a readily available, off-the-shelf compound. While suppliers for structurally related compounds such as 3-[(3,5-difluorophenoxy)methyl]piperidine and 4-(3,5-Difluorophenyl)piperidine hydrochloride[5] exist, this specific isomer is typically not held in stock. This suggests that researchers requiring this molecule will likely need to pursue custom synthesis.

Leading Commercial Suppliers for Custom Synthesis

For compounds not available in catalogs, researchers must turn to companies specializing in custom chemical synthesis. These organizations have the expertise and infrastructure to produce novel molecules on a research scale (milligrams to kilograms). Based on their reputation for synthesizing complex heterocyclic molecules, the following suppliers are recommended for inquiries:

  • Enamine STORE: Known for its vast collection of building blocks and expertise in custom synthesis.

  • WuXi AppTec: A global contract research organization (CRO) with extensive chemical synthesis capabilities.

  • Chem-Impex International: Specializes in providing a wide range of chemical intermediates and custom synthesis services.[3]

  • Frontier Specialty Chemicals: Offers custom synthesis of a variety of organic compounds.[5]

When approaching these suppliers, it is crucial to provide a clear and comprehensive request for quotation (RFQ).

The Custom Synthesis Workflow

Requesting a custom synthesis requires a detailed specification to ensure the final product meets the research needs. The following workflow and data requirements are essential for a successful collaboration with a synthesis partner.

Initial Inquiry and Quotation

Your initial request should include:

  • Chemical Structure and Name: this compound

  • CAS Number: If available (note: a CAS number may not have been assigned for this specific molecule).

  • Required Quantity: Specify in milligrams or grams.

  • Desired Purity: Typically >95% or >98% for research applications, to be confirmed by HPLC or GC.[6]

  • Required Analytical Data: A standard Certificate of Analysis (CoA) should be requested, including at a minimum:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine purity.

    • Mass Spectrometry (MS) to confirm the molecular weight.[7]

Synthetic Route Considerations

While the supplier will develop their own synthetic route, having a basic understanding of potential pathways can facilitate a more technical discussion. A plausible synthetic approach to this compound could involve the reduction of a corresponding pyridine derivative.[8]

Synthetic_Pathway cluster_0 Plausible Synthetic Route 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Intermediate_A 3-(3,5-Difluorostyryl)pyridine 3,5-Difluorobenzaldehyde->Intermediate_A Wittig or Horner-Wadsworth-Emmons Reaction 3-Picoline 3-Picoline 3-Picoline->Intermediate_A Intermediate_B 3-[(3,5-Difluorophenyl)ethyl]pyridine Intermediate_A->Intermediate_B Hydrogenation (alkene reduction) Final_Product This compound Intermediate_B->Final_Product Pyridine Ring Hydrogenation (e.g., H₂, PtO₂ or Rh/C)

Caption: A plausible synthetic pathway to this compound.

This multi-step synthesis highlights the complexity and the need for expert execution, justifying the custom synthesis approach.

Quality Control and Data Interpretation

Upon receipt of the synthesized compound, a thorough review of the Certificate of Analysis is paramount.

Interpreting the Certificate of Analysis (CoA)

A typical CoA will provide the following data for assessment:

Analytical TestPurposeWhat to Look For
¹H NMR Structural confirmationCorrect chemical shifts, integration, and splitting patterns consistent with the protons of the molecule.
¹³C NMR Structural confirmationThe correct number of signals corresponding to the unique carbon atoms in the structure.
HPLC/GC Purity assessmentA major peak corresponding to the product with a purity percentage meeting the specification (e.g., >98%).[6][9]
Mass Spec Molecular weight confirmationA molecular ion peak ([M+H]⁺ or [M]⁺) that matches the calculated molecular weight of the compound.

It is good practice to independently verify the structure and purity if the research application is particularly sensitive.

Potential Research Applications

The unique structural features of this compound make it an attractive starting point for various drug discovery programs.

  • Neuroscience: The piperidine scaffold is prevalent in CNS-active compounds. The difluorophenyl moiety can modulate properties like blood-brain barrier penetration and target binding.[10]

  • Oncology: As a fragment for library synthesis, it could be used to develop novel kinase inhibitors or inhibitors of protein-protein interactions.[4]

  • Asymmetric Catalysis: Chiral versions of this compound could serve as ligands in asymmetric synthesis.[11]

Conclusion

While not a stock chemical, this compound is accessible to the research community through custom synthesis. By partnering with a reputable supplier and providing clear specifications, researchers can obtain this valuable building block for their discovery programs. The key to success lies in a thorough understanding of the custom synthesis process and rigorous quality control upon receipt of the final product. This due diligence ensures that the starting material for your research is of the highest quality, paving the way for reliable and reproducible scientific outcomes.

References

  • Pharma Info Source. (n.d.). CAS 90729-43-4 suppliers, Ebastine suppliers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 90729-43-4| Product Name : Ebastine - API. Retrieved from [Link]

  • Wuhan Fortuna Chemical Co., Ltd. (2026, February 14). Ebastine CAS 90729-43-4 Wholesale & Bulk. Retrieved from [Link]

  • Generic Certificate of Analysis. (2026, January 19). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • Seltzman, H. H., et al. (2018). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Zahan, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (2026, January 6). 3,5-Dimethylpiperidine | Global Chemical Supplier. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Metabolic Stability in CNS Scaffolds: The 3-[(3,5-Difluorophenyl)methyl]piperidine Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profiling of 3-[(3,5-Difluorophenyl)methyl]piperidine Scaffolds Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (ADME/Tox)

Executive Summary

The this compound scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for central nervous system (CNS) targets involving monoamine transporters (SERT, NET, DAT) and NMDA receptor modulation.[1] While the piperidine core offers favorable pKa characteristics for physiological solubility and target engagement, it introduces significant metabolic liabilities.[1]

This technical guide analyzes the metabolic "soft spots" of this scaffold, specifically examining how the 3,5-difluoro substitution pattern mitigates cytochrome P450 (CYP)-mediated clearance compared to non-fluorinated analogs. We provide a validated, self-consistent protocol for assessing intrinsic clearance (


) using human liver microsomes (HLM), supported by mechanistic insights into oxidative biotransformation.

Part 1: Structural Anatomy & Metabolic Liability[1]

To optimize the pharmacokinetic (PK) profile of a drug candidate, one must first deconstruct its metabolic vulnerabilities. The this compound molecule presents three distinct zones of metabolic instability.

The Piperidine Ring (Zone A)

The secondary amine within the piperidine ring is a high-affinity binding motif for CYP2D6 , an enzyme that preferentially binds basic amines.[1]

  • Primary Liability: N-oxidation (formation of hydroxylamines/nitrones) and

    
    -carbon hydroxylation.
    
  • Consequence: Hydroxylation at the

    
    -carbon (adjacent to nitrogen) leads to spontaneous ring opening or the formation of lactam metabolites (piperidin-2-one), rendering the pharmacophore inactive.[1]
    
The Benzylic Linker (Zone B)

The methylene bridge connecting the phenyl ring to the piperidine C3 position is electronically activated by the adjacent aromatic system.

  • Mechanism: Hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species (

    
    ) of CYP enzymes (typically CYP3A4 or CYP2D6).[1]
    
  • Liability: Benzylic hydroxylation, leading to potential dealkylation or stable alcohol metabolites that may undergo Phase II conjugation (glucuronidation).[1]

The Difluorophenyl "Shield" (Zone C)

The 3,5-difluoro substitution is a deliberate medicinal chemistry tactic.[1]

  • The Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively "blocking" the metabolic site.[1]

  • Regiochemistry: By placing fluorines at the meta (3,[1]5) positions, we block the most electronically favorable sites for aromatic hydroxylation while simultaneously deactivating the ring towards electrophilic attack at the para position due to the electron-withdrawing inductive effect (-I) of the fluorine atoms.[1]

Part 2: Mechanisms of Biotransformation

Understanding the specific pathways is crucial for interpreting LC-MS/MS data. The diagram below maps the oxidative cascade for this specific scaffold.

Diagram 1: Metabolic Pathways of this compound[1]

MetabolicPathways cluster_0 Phase I Biotransformation Parent Parent Scaffold (this compound) CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4 (General) Parent->CYP3A4 NOxide Metabolite M1 (N-Oxide) AlphaOH Metabolite M2 (Alpha-Hydroxy -> Ring Open) BenzylOH Metabolite M3 (Benzylic Alcohol) ParaOH Metabolite M4 (Para-Phenol) CYP2D6->NOxide N-Oxidation CYP2D6->AlphaOH α-C Hydroxylation CYP3A4->BenzylOH Benzylic Oxidation CYP3A4->ParaOH Aromatic Oxidation (Hindered by F)

Caption: Predicted Phase I oxidative pathways. The 3,5-difluoro pattern minimizes M4 formation, shifting metabolic pressure to the piperidine ring (M1, M2).

Part 3: Validated Experimental Protocol (HLM Assay)

To quantify the stability conferred by the scaffold, we utilize a Microsomal Stability Assay.[1][2][3][4][5] This protocol is designed to be self-validating through the use of internal standards and specific positive controls.

Reagents & Preparation[1][5][6][7][8]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Equilibrate at 37°C for 5 minutes to allow enzyme-substrate binding.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

  • Sampling (Time-Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 150 µL of Quench Solution (1:3 ratio) to denature proteins and stop the reaction.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect supernatant for LC-MS/MS analysis.[5]

Diagram 2: Assay Workflow Logic

AssayWorkflow cluster_sampling 3. Kinetic Sampling Step1 1. Pre-Incubation (Compound + HLM + Buffer) 37°C, 5 min Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 T0 T=0 min Step2->T0 T60 ... T=60 min Step2->T60 Step3 4. Quenching Add Ice-Cold ACN + Internal Std T0->Step3 T60->Step3 Step4 5. Clarification Centrifuge 4000rpm, 20 min Step3->Step4 Step5 6. Analysis LC-MS/MS (MRM Mode) Step4->Step5

Caption: Standardized HLM stability workflow ensuring precise determination of intrinsic clearance.

Data Analysis & Calculation

The depletion of the parent compound is plotted as


 vs. time.[1][5] The slope of the linear regression (

) is used to calculate half-life (

) and Intrinsic Clearance (

).[1]

[1]

[1]

Interpretation Table: Stability Benchmarks


(

L/min/mg)
ClassificationInterpretation for Scaffold
< 15Low Excellent stability.[1] The 3,5-difluoro motif is effectively protecting the ring.[1]
15 - 45Moderate Acceptable for lead optimization. Likely piperidine N-oxidation occurring.
> 45High Rapid clearance. Suggests benzylic oxidation or lack of steric protection.

Part 4: Optimization Strategies

If the this compound scaffold exhibits moderate-to-high clearance (


), the following medicinal chemistry strategies are recommended based on the metabolic map:
  • Deuteration: Replace the benzylic protons (Zone B) with Deuterium. The C-D bond is stronger than C-H (Kinetic Isotope Effect), potentially slowing benzylic hydroxylation by CYP3A4.[1]

  • Basicity Modulation: Introduce an electron-withdrawing group (e.g., fluorine) on the piperidine ring (e.g., 3-fluoro-piperidine) to lower the pKa of the amine.[1] This reduces affinity for CYP2D6, which prefers cationic substrates.

  • Steric Hindrance: Methylation at the

    
    -carbon of the piperidine ring can sterically block the approach of the CYP heme iron, preventing ring oxidation.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Winiwarter, S., et al. (2020).[1] Fluorine in Drug Design: A Case Study. Journal of Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Application Notes: Reductive Amination Protocols Using 3-(3,5-Difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. It is one of the most efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[1][2] Within the vast landscape of pharmaceutical scaffolds, the piperidine ring is a privileged structure, present in a multitude of approved drugs and clinical candidates across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[3][4][5][6]

This document provides a detailed guide to performing reductive amination using a specific and valuable building block: 3-(3,5-Difluorobenzyl)piperidine . The incorporation of a difluorobenzyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, and modulate lipophilicity and binding interactions with target proteins, making this a desirable fragment in medicinal chemistry. These protocols are designed for researchers and scientists seeking robust and reliable methods for synthesizing novel tertiary amines incorporating this key structural motif.

The Mechanism: A Tale of Two Steps in One Pot

Reductive amination is a sequential process that elegantly combines two distinct chemical transformations in a single reaction vessel: the formation of an iminium ion followed by its immediate reduction.[7][8]

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine, 3-(3,5-Difluorobenzyl)piperidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Subsequent elimination of a water molecule generates a positively charged iminium ion, which is the key electrophile for the reduction step.[9][10]

Step 2: Hydride Reduction A mild and selective reducing agent is then used to deliver a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction quenches the positive charge and forms the final, stable tertiary amine product.[1] The beauty of this one-pot reaction lies in the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound, preventing the wasteful formation of alcohols.[11][12]

Diagram 1: Reductive Amination Mechanism

Reagent Selection: The Key to a Successful Transformation

The success of a reductive amination hinges on the appropriate selection of reagents and conditions. Each component plays a critical role in driving the reaction towards high yield and purity.

Reagent ClassRecommended ReagentRole & Rationale
Amine 3-(3,5-Difluorobenzyl)piperidineThe nitrogen nucleophile. As a secondary amine, it reacts with carbonyls to form a tertiary amine product.
Carbonyl Aldehydes or KetonesThe electrophile. Aldehydes are generally more reactive than ketones due to less steric hindrance.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) The hydride source. This is the reagent of choice for most applications. Its mild nature and remarkable selectivity for reducing iminium ions in the presence of carbonyls allow for a one-pot procedure with minimal side-product formation (e.g., alcohol from carbonyl reduction).[7][13] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[2]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous aprotic solvents are preferred to prevent hydrolysis of the reducing agent and the iminium intermediate.[14] DCE is often the solvent of choice, promoting efficient reaction rates.[15]
Catalyst Acetic Acid (AcOH) (Optional)Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, activating it for nucleophilic attack. It also facilitates the dehydration of the hemiaminal to the iminium ion.[16] It is particularly useful for reactions involving less reactive ketones.[14]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the reductive amination of 3-(3,5-Difluorobenzyl)piperidine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Reaction with an Aldehyde (e.g., Isobutyraldehyde)

This protocol outlines a general procedure for more reactive carbonyl partners.

Materials:

  • 3-(3,5-Difluorobenzyl)piperidine (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(3,5-Difluorobenzyl)piperidine (1.0 equiv) and dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Carbonyl Addition: Add isobutyraldehyde (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes. This initial period allows for the formation of the hemiaminal intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

This protocol is adapted for less reactive ketones and may benefit from the use of an acid catalyst.

Materials:

  • Same as Protocol 1, with the addition of glacial Acetic Acid (AcOH).

  • Cyclohexanone (1.2 equiv) is used in place of the aldehyde.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(3,5-Difluorobenzyl)piperidine (1.0 equiv), cyclohexanone (1.2 equiv), and dissolve in anhydrous DCE.

  • Acid Catalyst Addition: Add glacial acetic acid (1.1 equiv) to the mixture. Stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) in portions.

  • Reaction Monitoring & Workup: Follow steps 4-8 from Protocol 1. Reaction times may be longer for ketones. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

Workflow Experimental Workflow A 1. Dissolve Amine & Carbonyl in Anhydrous DCE B 2. Add Acetic Acid (Optional, for Ketones) A->B If needed C 3. Add NaBH(OAc)₃ in Portions A->C If aldehyde B->C D 4. Stir at Room Temp (4-16h) & Monitor C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Extract with Organic Solvent (e.g., DCM) E->F G 7. Wash, Dry (MgSO₄), & Concentrate F->G H 8. Purify via Flash Chromatography G->H I Pure Tertiary Amine H->I

Diagram 2: Step-by-Step Experimental Workflow

Representative Data and Expected Outcomes

The following table provides expected outcomes for the reductive amination of 3-(3,5-Difluorobenzyl)piperidine with various carbonyl compounds under the conditions outlined above. Yields are representative and may vary based on scale and purification efficiency.

EntryCarbonyl CompoundProtocolTypical Reaction Time (h)Expected Yield (%)
1Benzaldehyde14 - 885 - 95%
2Isobutyraldehyde14 - 888 - 96%
3Cyclohexanone212 - 2475 - 85%
4Acetophenone216 - 2460 - 75%
54-Piperidone (N-Boc protected)28 - 1680 - 90%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive (hydrolyzed) reducing agent.2. Wet solvent or reagents.3. Insufficient reaction time, especially for ketones.1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Extend the reaction time and continue monitoring. Consider gentle heating (40 °C).
Formation of Alcohol Side Product 1. Iminium formation is slow or disfavored.2. Reducing agent is too reactive (e.g., NaBH₄ used improperly).1. For ketones, ensure acetic acid is used as a catalyst.[15] 2. Confirm the use of NaBH(OAc)₃, which is highly selective for the iminium ion.[17]
Incomplete Reaction / Stalling Sterically hindered ketone or electron-deficient amine.1. Increase the equivalents of the ketone and the reducing agent.2. Increase the reaction temperature.3. Consider a two-step procedure: form the imine first (with azeotropic removal of water), then add the reducing agent.[2]
Difficult Purification Product and starting amine have similar polarity.1. Ensure the reaction goes to completion to consume all starting amine.2. During workup, perform an acid wash (e.g., 1M HCl) to extract both amines into the aqueous layer, then basify and re-extract the combined products. This can help remove non-basic impurities.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Brainly.com (2024). What is the role of acetic acid in the reductive amination experiment?[Link]

  • International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Chemistry Stack Exchange (2019). Reductive amination in case of secondary amines. [Link]

  • Chemistry LibreTexts (2025). 24.6: Synthesis of Amines. [Link]

  • MDPI Encyclopedia (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Touchette, K. M. (2006). A “Drug-Like” Preparative Experiment for the Second-Semester Organic Chemistry Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Giebler, K. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Giebler, K. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Chem Help ASAP (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • ResearchGate (2025). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7963-7965*. [Link]

  • Google Patents. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]

Sources

The Strategic Integration of 3-[(3,5-Difluorophenyl)methyl]piperidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Enhanced Drug Properties

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The 3-[(3,5-Difluorophenyl)methyl]piperidine scaffold has emerged as a building block of significant interest, synergistically combining the advantageous properties of the piperidine ring and the 3,5-difluorobenzyl motif. The piperidine moiety, a prevalent feature in numerous FDA-approved drugs, offers a versatile, saturated heterocyclic core that can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional architecture for precise target engagement.[1][2] Concurrently, the strategic incorporation of fluorine atoms, particularly in a 3,5-disubstituted pattern on an aromatic ring, is a well-established strategy to improve metabolic stability, enhance binding affinity through unique electronic interactions, and fine-tune pKa.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in drug discovery programs.

The Rationale Behind the Moiety: A Symphony of Physicochemical Advantages

The power of this compound lies in the convergence of two medicinally privileged fragments. Understanding the contribution of each component is crucial for its rational application in drug design.

The Piperidine Core: A Foundation for Druggability

The piperidine ring is a cornerstone of medicinal chemistry, found in a wide array of therapeutics targeting the central nervous system, cancer, and infectious diseases.[5] Its key contributions include:

  • Improved Physicochemical Properties: The saturated, non-planar nature of the piperidine ring can disrupt planarity in larger molecules, often leading to improved solubility and reduced crystal lattice energy.[1]

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation, although substitution patterns can influence its metabolic fate.[3]

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[5]

The 3,5-Difluorobenzyl Group: A Tool for Metabolic and Potency Enhancement

The introduction of fluorine into drug candidates is a widely employed tactic to address various developmental challenges.[3] The 3,5-difluoro substitution pattern offers specific advantages:

  • Blocked Metabolic Oxidation: The fluorine atoms at the meta positions of the benzyl ring effectively block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the metabolic stability and half-life of the drug candidate.[6]

  • Enhanced Binding Interactions: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to favorable interactions with electron-deficient pockets in target proteins. Fluorine can also participate in hydrogen bonding and other non-covalent interactions.[4]

  • Modulation of pKa: The presence of the difluorobenzyl group can influence the basicity of the piperidine nitrogen, which can be critical for optimizing target engagement and pharmacokinetic properties.[3]

Synthetic Strategies: Accessing the Building Block and its Derivatives

The synthesis of this compound can be approached through several reliable methods. A common and efficient strategy involves the catalytic hydrogenation of a corresponding 3-(3,5-difluorobenzyl)pyridine precursor.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of the title compound from 3-(3,5-difluorobenzyl)pyridine. The precursor can be synthesized via standard cross-coupling reactions.

Workflow for Synthesis of this compound

cluster_0 Precursor Synthesis cluster_1 Hydrogenation 3-bromopyridine 3-bromopyridine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 3-bromopyridine->Suzuki_Coupling 3_5_difluorophenylboronic_acid 3,5-Difluorophenyl- boronic acid 3_5_difluorophenylboronic_acid->Suzuki_Coupling 3_3_5_difluorobenzyl_pyridine 3-(3,5-Difluorobenzyl)pyridine Suzuki_Coupling->3_3_5_difluorobenzyl_pyridine Catalytic_Hydrogenation Catalytic Hydrogenation (PtO2, H2, Acetic Acid) 3_3_5_difluorobenzyl_pyridine->Catalytic_Hydrogenation Target_Molecule This compound Catalytic_Hydrogenation->Target_Molecule

Caption: Synthetic workflow for this compound.

Materials:

  • 3-(3,5-Difluorobenzyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (high pressure)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • High-pressure reaction vessel (autoclave)

Procedure:

  • To a high-pressure reaction vessel, add 3-(3,5-difluorobenzyl)pyridine (1.0 g) and glacial acetic acid (10 mL).[7]

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.[1]

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[7]

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: Crafting Advanced Analogs

The true utility of this compound is realized when it is incorporated into larger, more complex molecules. Its secondary amine provides a convenient handle for further functionalization, such as N-arylation, N-alkylation, and amide coupling, to explore structure-activity relationships (SAR).

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide, a common method for synthesizing N-arylpiperidines.

Workflow for N-Arylation of the Building Block

Building_Block This compound Buchwald_Hartwig Buchwald-Hartwig Coupling Building_Block->Buchwald_Hartwig Aryl_Halide Aryl Halide (e.g., Aryl Bromide) Aryl_Halide->Buchwald_Hartwig N_Aryl_Product N-Aryl-3-[(3,5-difluorophenyl)methyl]piperidine Buchwald_Hartwig->N_Aryl_Product Pd Catalyst, Ligand, Base

Caption: N-Arylation of the building block via Buchwald-Hartwig coupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add this compound and the aryl halide.

  • Add anhydrous solvent and stir the mixture at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Amide Coupling

This protocol details the formation of an amide bond between the piperidine nitrogen and a carboxylic acid, a key transformation for creating a diverse range of analogs.

Workflow for Amide Coupling

Building_Block This compound Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Amide_Coupling Amide_Product Amide Derivative Amide_Coupling->Amide_Product Coupling Reagent (e.g., HATU, EDCI)

Caption: Amide bond formation with the building block.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, EDCI/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and stir for a few minutes to activate the carboxylic acid.

  • Add this compound and the base.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Case Study: Arylmethylpiperidines as Kv1.5 Potassium Channel Inhibitors

Arylmethylpiperidine derivatives have been investigated as potent inhibitors of the Kv1.5 potassium channel, a promising target for the treatment of atrial fibrillation.[8][9] In a representative study, a lead compound with an arylmethylpiperidine core was optimized to improve its inhibitory activity.[8] The general structure-activity relationship (SAR) explored modifications to the aromatic ring, the linker, and substituents on the piperidine. Although this specific study did not use the 3,5-difluorobenzyl moiety, it highlights the potential of the 3-arylmethylpiperidine scaffold in designing ion channel modulators. The introduction of the 3,5-difluorobenzyl group in such a scaffold could be a rational strategy to enhance metabolic stability and potency.

Table 1: Representative Data for Arylmethylpiperidine Kv1.5 Inhibitors

CompoundStructureIC₅₀ (µM)
Lead Compound Arylmethylpiperidine Core17.7
Optimized Analog Modified Arylmethylpiperidine0.72

Data adapted from a study on Kv1.5 inhibitors and is for illustrative purposes.[8]

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its strategic design combines the favorable physicochemical properties of the piperidine scaffold with the metabolic stability and potential for enhanced potency conferred by the 3,5-difluorobenzyl group. The synthetic protocols provided herein offer reliable methods for accessing and further functionalizing this key intermediate. By leveraging the unique attributes of this building block, medicinal chemists can accelerate the development of novel drug candidates with improved "drug-like" properties.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Harawa, V., Thorpe, T. W., Marshall, J. R., Gilio, A., Heath, R. S., Angelastro, A., ... & Turner, N. J. (2021). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. Science, 372(6547), 1216-1221. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Wang, D. S., Chen, Q. A., & Zhou, Y. G. (2013). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature communications, 4(1), 2200. [Link]

  • Pizzuti, M., Arosio, D., Piva, F., & Pignataro, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 55(15), 4737-4741. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. [Link]

  • Wang, C., Li, C., & Wu, L. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 452. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2021). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1. 5 potassium channel inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 462-470. [Link]

  • Mezzetta, A., & Guazzelli, L. (2023). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Molecules, 28(14), 5519. [Link]

  • Thorarensen, A., Presley-Bodnar, A. L., Marotti, K. R., Boyle, T. P., Heckaman, C. L., Bohanon, M. J., ... & Yagi, B. H. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & medicinal chemistry letters, 11(14), 1903-1906. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Kotsuki, H., Handa, S., & Nishikawa, H. (1995). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide-Water. Heterocycles, 40(1), 23-26. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2021). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1. 5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 462-470. [Link]

  • Donohoe, T. J., & Kuncan, K. (2007). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. Organic letters, 9(13), 2553-2555. [Link]

  • Di Mola, A., & Capitta, F. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6211. [Link]

  • Wang, D. S., & Zhou, Y. G. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of organic chemistry, 79(11), 5363-5366. [Link]

  • Donohoe, T. J., Jones, C. R., & Winter, J. J. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Nature communications, 11(1), 5801. [Link]

  • Sestito, S., & Rapposelli, S. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(11), 2638. [Link]

Sources

reaction conditions for N-alkylation of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 3-[(3,5-Difluorophenyl)methyl]piperidine

Abstract

This technical guide provides detailed application notes and validated protocols for the N-alkylation of this compound, a key intermediate in contemporary drug discovery. The N-alkylation of this secondary amine is a critical step for generating diverse chemical libraries and optimizing the pharmacological profile of lead compounds. We present two robust and widely applicable methodologies: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . This document offers a comprehensive overview of the underlying chemical principles, step-by-step experimental protocols, optimization strategies, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize a broad range of N-alkylated derivatives.

Introduction: The Strategic Importance of N-Alkylation

The this compound scaffold is a privileged motif in medicinal chemistry. The piperidine ring provides a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability, while the difluorophenylmethyl group can engage in specific interactions with biological targets. N-alkylation serves as a primary tool for modifying the parent structure, allowing for the introduction of various functional groups that can modulate a compound's potency, selectivity, pharmacokinetics, and pharmacodynamics.

The choice of N-alkylation strategy is paramount and depends on the nature of the alkyl group to be introduced and the overall chemical compatibility of the substrate. This guide focuses on the two most versatile and reliable methods for this transformation.

Core Methodologies for N-Alkylation

Two principal pathways are recommended for the N-alkylation of this compound: direct alkylation with electrophiles and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach involving the reaction of the secondary amine with an alkyl halide. The piperidine nitrogen acts as a nucleophile, displacing the halide from the alkyl electrophile.

Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary amine attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond. This initially produces a hydrohalide salt of the tertiary amine. A base is required to neutralize the acid generated (HX), thereby regenerating the free amine nucleophile and driving the reaction to completion. Without a base, the reaction will slow or stop as the unreactive ammonium salt accumulates.[1]

A potential side reaction is over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. This is generally less favorable for tertiary amines due to increased steric hindrance but can be minimized by the slow addition of the alkylating agent to maintain an excess of the secondary amine starting material.[1]

Workflow for Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperidine in Anhydrous Solvent (e.g., DMF, ACN) B Add Base (e.g., K2CO3, DIPEA) A->B C Add Alkyl Halide (R-X) slowly at RT or 0 °C B->C D Stir under Inert Atmosphere (N2) Monitor by TLC/LC-MS C->D E Quench Reaction (e.g., with H2O) D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: General experimental workflow for Direct N-Alkylation.

Protocol 2.1: N-Alkylation using Potassium Carbonate in DMF

This protocol is effective for simple alkyl halides such as methyl iodide, ethyl bromide, or benzyl bromide.

  • Materials:

    • This compound (1.0 mmol, 1 equiv)

    • Alkyl halide (e.g., ethyl bromide) (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (5-10 mL)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF and stir the suspension at room temperature.

    • Add the alkyl halide dropwise to the stirring mixture.

    • Continue stirring the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-60 °C) to accelerate the conversion of less reactive halides (e.g., alkyl chlorides).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated piperidine.

Expertise & Trustworthiness: The use of K₂CO₃ in DMF is a widely adopted and reliable method for alkylating secondary amines.[2][3] K₂CO₃ is an inexpensive, easy-to-handle base, and DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions. Using a slight excess of the alkylating agent ensures complete conversion of the starting amine.

Method 2: Reductive Amination

Reductive amination is an exceptionally versatile and controllable method for N-alkylation that avoids the problem of over-alkylation.[4] The reaction proceeds by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the tertiary amine.[5]

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. A mild, selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the iminium ion to afford the final N-alkylated product.

The key to this method's success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion).[4][6] This selectivity allows the entire process to be performed in a single pot.[4]

Mechanism for Reductive Amination

Amine R₂NH (Piperidine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium + R'CHO, -H₂O Carbonyl R'CHO (Aldehyde) Product R₂N-CH₂R' (Tertiary Amine) Iminium->Product Reduction Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Iminium

Sources

Microwave-Assisted Functionalization of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The scaffold 3-[(3,5-Difluorophenyl)methyl]piperidine represents a privileged pharmacophore in modern drug discovery, particularly within programs targeting Poly (ADP-ribose) polymerase (PARP), Monoamine transporters (MATs), and Neurokinin-1 (NK1) receptors.[1] The 3,5-difluorobenzyl moiety confers metabolic stability against oxidative metabolism (blocking the P450-liable para-position) and enhances lipophilicity, while the piperidine nitrogen serves as the critical vector for coupling to heteroaromatic cores.

However, the C3-substitution on the piperidine ring introduces steric drag that can impede standard thermal nucleophilic attacks, often resulting in prolonged reaction times (12–24 h) and incomplete conversion under reflux conditions. Microwave-assisted organic synthesis (MAOS) overcomes this kinetic barrier by providing rapid, volumetric heating, effectively lowering the activation energy for both


 and metal-catalyzed cross-couplings.[1]

This guide details optimized protocols for functionalizing this specific amine, leveraging the "microwave effect" to achieve high yields in minutes rather than hours.

Chemical Properties & Handling[2][3]

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₅F₂N
Molecular Weight 211.25 g/mol
Key Feature Secondary amine (Nucleophile) with C3-steric bulk
Boiling Point ~280°C (Predicted)
Solubility Soluble in MeOH, EtOH, DCM, DMSO, DMF
Safety Note Fluorinated intermediate.[1][2] Use in fume hood. In microwave synthesis, ensure vessels are rated for >20 bar pressure due to solvent vapor expansion.

Application I: Rapid Heteroarylation

Objective: Coupling of this compound with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyridines).[1]

Mechanistic Insight

Under thermal conditions, the steric clash between the C3-benzyl group and the ortho-substituents of the electrophile can destabilize the Meisenheimer complex. Microwave irradiation accelerates the reaction by increasing the frequency of effective collisions and superheating the solvent above its atmospheric boiling point, driving the equilibrium toward the product.

Protocol A: Standard Coupling
  • Scale: 0.5 mmol – 2.0 mmol

  • Vessel: 10 mL Microwave Pressure Vial (e.g., CEM or Anton Paar)

Reagents
  • Amine: this compound (1.0 equiv)[1]

  • Electrophile: 2-Chloro-4-aminopyrimidine or similar (1.0 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or NMP (N-Methyl-2-pyrrolidone)[1]

    • Note: Use EtOH for green chemistry compliance; use NMP for unreactive substrates requiring T > 140°C.

Step-by-Step Methodology
  • Charge: Add the electrophile (0.5 mmol) and the piperidine derivative (106 mg, 0.5 mmol) to the microwave vial.

  • Dissolve: Add 2.5 mL of solvent. Add DIPEA (1.5 mmol, 260 µL).

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (PID control)[1]

    • Temperature: 120°C (for EtOH) or 150°C (for NMP)

    • Hold Time: 10 – 15 minutes

    • Pre-Stir: 30 seconds

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power: Max 150W (High absorption)[1]

  • Cool & Workup: Use compressed air cooling (integrated in reactor) to drop T < 50°C.

    • For EtOH: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine.

    • For NMP: Pour into ice water (20 mL). Filter the precipitate or extract with EtOAc/LiCl(aq) to remove NMP.

Application II: Buchwald-Hartwig Cross-Coupling

Objective: Coupling with unactivated aryl bromides or chlorides where


 is impossible.[1]
Mechanistic Insight

The 3-benzyl substituent can hinder the reductive elimination step in the Pd-catalytic cycle.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are essential to facilitate this step. Microwave heating promotes the rapid formation of the active Pd(0) species and accelerates the rate-determining step.

Protocol B: Pd-Catalyzed Amination
  • Scale: 0.25 mmol – 1.0 mmol

Reagents
  • Amine: this compound (1.2 equiv)[1]

  • Aryl Halide: Aryl bromide/chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR Pd₂(dba)₃ + XPhos

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): Stir Pd source and ligand in the solvent for 5 mins under Argon before adding reactants.

  • Charge: Add Aryl Halide (0.25 mmol), Amine (0.3 mmol), and Base to the vial.

  • Solvent: Add 3 mL of dry, degassed Toluene.

  • Inert Atmosphere: Flush the headspace with Argon/Nitrogen for 30 seconds before sealing.

  • Irradiate:

    • Temperature: 110°C (Bromides) to 140°C (Chlorides)[1]

    • Hold Time: 20 minutes

    • Power: High (Toluene is low-absorbing; add a SiC passive heating element if the reactor struggles to reach temp).[1]

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (

)
Poor solubility or low tempSwitch solvent to NMP or DMSO. Increase Temp to 160°C.
Dehalogenation (Buchwald)

-Hydride elimination
Switch base to Cs₂CO₃ (weaker base). Lower Temp to 100°C.
Pressure Errors Solvent vapor pressure too highReduce fill volume to <50% of vial capacity. Switch from EtOH to DMF.
Impurity Profile Oxidation of amineEnsure thorough degassing (sparging) with Argon prior to heating.
Comparative Efficiency Data

Data derived from internal validation of 3-substituted piperidine couplings.

MethodTemperatureTimeYield (%)Purity
Thermal Reflux (EtOH) 78°C18 h65%88%
Microwave (EtOH) 120°C10 min92%96%
Microwave (NMP) 160°C5 min95%94%

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this compound.

ReactionWorkflow Start Start: this compound CheckElectrophile Analyze Electrophile Structure Start->CheckElectrophile Decision1 Is Electrophile Electron Deficient? (e.g., chloropyrimidine, nitro-halo) CheckElectrophile->Decision1 PathSNAr Path A: SNAr Coupling Decision1->PathSNAr Yes PathBuchwald Path B: Buchwald-Hartwig Decision1->PathBuchwald No (Unactivated Aryl Halide) CondSNAr Conditions: Solvent: EtOH or NMP Base: DIPEA MW: 120-150°C, 10-15 min PathSNAr->CondSNAr CondBuchwald Conditions: Solvent: Toluene/Dioxane Cat: Pd(OAc)2/BINAP Base: Cs2CO3 MW: 110-140°C, 20 min PathBuchwald->CondBuchwald Workup Workup & Purification (Celite filtration / Flash Chrom.) CondSNAr->Workup CondBuchwald->Workup FinalProduct Final Coupled Product Workup->FinalProduct

Caption: Decision tree for selecting the optimal microwave coupling strategy based on electrophile reactivity.

References

  • Microwave-Assisted Organic Synthesis (MAOS) in Drug Discovery

    • Source: Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
    • Context: Foundational theory on the "microwave effect" and kinetic acceler
  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
    • Context: Selection of ligands (XPhos, BINAP) specifically for sterically hindered secondary amines like 3-substituted piperidines.
  • Microwave-Assisted Synthesis of Piperidine Deriv

    • Source: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of N-heterocycles. Future Medicinal Chemistry, 2(11).
    • Context: Protocols for rapid heating of piperidine cores in SNAr reactions.
    • [1]

  • Synthesis of Niraparib Intermedi

    • Source: Patent WO2008084261 / US P
    • Context: Describes the synthetic utility of 3-substituted piperidines in PARP inhibitor development, validating the relevance of the 3,5-difluorobenzyl analog.
    • [1]

Sources

Technical Application Note: Handling, Storage, and Stability Protocols for 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(3,5-Difluorophenyl)methyl]piperidine (CAS 1225687-78-4) is a specialized secondary amine building block utilized in the synthesis of pharmaceutical candidates, particularly for GPCR ligands and enzyme inhibitors where the 3,5-difluorobenzyl motif serves as a metabolically stable lipophilic anchor.[1][2]

This guide defines the standard operating procedures (SOPs) for the handling, solubilization, and long-term storage of this compound. Critical Alert: As a secondary amine, the free base form is highly susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidation.[2] Strict adherence to inert atmosphere protocols is required to maintain >98% purity.

Physicochemical Profile & Hazard Assessment

Chemical Identity[1][3][4]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 1225687-78-4[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 211.25 g/mol

  • Structure: A piperidine ring substituted at the 3-position with a 3,5-difluorobenzyl group.[1][2][3][4]

Key Properties Table
PropertyValue / DescriptionExperimental/Predicted Note
Physical State (Free Base) Viscous Oil or Low-Melting SolidTendency to supercool; may crystallize slowly.[1][2]
Physical State (HCl Salt) White to Off-white SolidHygroscopic crystalline powder.[1][2]
Basicity (

)
~10.8 - 11.2Typical for secondary alkyl amines; highly basic.[1][2]
Lipophilicity (LogP) ~2.8Moderately lipophilic; cell-permeable range.[1][2]
Solubility DMSO, Methanol, Ethanol, DCMHigh solubility in polar organic solvents.[2]
Water Solubility Low (Free Base) / High (Salt)Free base requires pH < 9 for aqueous solubility.[2]
Health, Safety, & Environment (HSE)
  • GHS Classification: Warning.[5] Skin Irrit. 2 (H315), Eye Irrit.[2][5] 2A (H319), STOT SE 3 (H335).[2]

  • Primary Hazard: The free base is corrosive/irritating to mucous membranes.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and atmospheric

    
    .[2]
    

Storage Protocols: Stability & Degradation Mechanisms[2]

The storage strategy depends entirely on the salt form. The free amine possesses a lone pair on the nitrogen that is chemically active, whereas the hydrochloride salt is protonated and significantly more stable.[6]

Degradation Pathways
  • Carbamate Formation (Reversible):

    
    [1][2]
    
    • Cause: Exposure to air.[5][4][7]

    • Impact: Appearance of white crust (carbamate salt) on the oil surface; mass shift in LCMS.[2]

  • Oxidation (Slow): Formation of N-oxides upon prolonged exposure to light and air.[1]

Storage Decision Matrix (Visualized)

StorageProtocol Start Compound Receipt CheckForm Identify Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base Salt HCl / TFA Salt (Solid) CheckForm->Salt Salt Atmosphere Atmosphere: Argon or Nitrogen Purge FreeBase->Atmosphere ContainerFB Container: Amber Glass Vial (Teflon-lined cap) Atmosphere->ContainerFB TempFB Temp: -20°C (Long Term) 2-8°C (Active Use) Monitor QC: 1H-NMR / LCMS TempFB->Monitor Re-test Purity every 6 months ContainerFB->TempFB Desiccant Environment: Desiccator (Low Humidity) Salt->Desiccant TempSalt Temp: Room Temp (Short Term) 2-8°C (Long Term) Desiccant->TempSalt TempSalt->Monitor Re-test Purity every 12 months

Figure 1: Decision matrix for selecting the appropriate storage conditions based on the chemical form of the compound.

Handling & Solubilization Protocols

Stock Solution Preparation (10 mM in DMSO)

This protocol ensures the preparation of a stock solution suitable for high-throughput screening (HTS) or biological assays, minimizing water uptake.[1][2]

Materials:

  • This compound (Free base or Salt).[1][2]

  • Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.05%).[2]
    
  • Vial: Amber borosilicate glass with PTFE-lined septum cap.[1]

  • Gas: Argon balloon or nitrogen line.

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent moisture condensation on the cold surface.

  • Weighing:

    • If Oil (Free Base): Weigh by difference using a syringe or transfer pipette. Do not attempt to scrape viscous oil.

    • If Solid (Salt): Weigh using an anti-static spatula.

  • Calculation:

    • 
      .[2]
      
    • Note: If using the HCl salt, correct the MW (Free base MW + 36.46 for mono-HCl).[1][2]

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Observation: The salt form may require mild sonication (water bath, 35°C, 5 mins) to fully solubilize.[2]

  • Inerting: Flush the headspace of the vial with a gentle stream of Argon for 10 seconds. Close tightly.

  • Storage of Stock: Store at -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can precipitate the compound.[1] Recommendation: Aliquot into single-use vials to avoid freeze-thaw stress.

Handling the "Sticky" Free Base

Secondary amines in oil form often adhere to glass and plastic tips.

  • Pipetting: Use "Low Retention" pipette tips.

  • Rinsing: When transferring, rinse the tip with the destination solvent (e.g., Methanol) to ensure quantitative transfer.[2]

  • Glassware: If the compound sticks to the weighing boat, rinse the boat with DCM or Methanol into the reaction vessel.

Quality Control (QC) & Verification[2]

Before using stored material for critical experiments (e.g., scale-up synthesis or


 determination), verify integrity using the following markers.
NMR Validation ( and )
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Diagnostic Signals (

    
    ): 
    
    • 
       6.6 - 6.8 ppm:  Multiplet (3H) corresponding to the 3,5-difluorophenyl protons.[2]
      
    • 
       2.4 - 3.0 ppm:  Broad signals for the piperidine ring protons adjacent to nitrogen (
      
      
      
      ).[1][2] Note: In the salt form, these shift downfield and sharpen.[2]
  • Diagnostic Signals (

    
    ): 
    
    • 
       -109 to -111 ppm:  Singlet (or triplet depending on decoupling) for the two equivalent fluorine atoms.[1][2]
      
  • Impurity Check: Look for a broad singlet at

    
     8.0+ ppm (Ammonium) or extraneous peaks near 3.5-4.0 ppm indicating carbamate formation.[1][2]
    
LCMS Integrity
  • Method: Reverse Phase (

    
    ), Water/Acetonitrile (+0.1% Formic Acid).[2]
    
  • Expectation:

    • 
      :  212.13 m/z.[2]
      
    • Retention Time: The amine will elute early in acidic conditions due to protonation unless a high-pH buffer (Ammonium Bicarbonate) is used.[1][2]

    • Purity Criteria: >95% by UV (254 nm).

Emergency Response (Spill/Exposure)

ScenarioProtocol
Skin Contact Wash immediately with soap and copious water for 15 mins.[1] Amines penetrate skin; do not use organic solvents (EtOH) for washing as they enhance absorption.[2]
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[5][4][7] Seek medical attention immediately (alkaline burn risk).[2]
Spill (Bench) Absorb with sand or vermiculite.[2] Do not use sawdust (reaction risk).[2] Neutralize trace residues with dilute acetic acid or citric acid before final wipe.

References

  • Compound Identification: this compound. BLD Pharm Catalog. Accessed October 2023.[7] Link

  • General Amine Handling: Handling and Storage of Amines. Sigma-Aldrich Technical Bulletins. Link

  • Fluorinated Piperidine Conformational Analysis: Understanding the Conformational Behavior of Fluorinated Piperidines. National Institutes of Health (PMC).[2] Link

  • Safety Data Sheet (Analogous): Safety Data Sheet for 3-Fluorobenzylpiperidine derivatives. Fisher Scientific. Link

Sources

Troubleshooting & Optimization

resolving enantiomers of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of 3-[(3,5-Difluorophenyl)methyl]piperidine

Executive Summary

The resolution of This compound (also known as 3-(3,5-difluorobenzyl)piperidine) presents a classic challenge in chiral amine chemistry. As a secondary amine with a single chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers: (R) and (S).

This guide addresses the two primary methods for resolving this scaffold:

  • Classical Resolution: Diastereomeric salt formation (preferred for scale-up >10g).

  • Chromatographic Resolution: Chiral HPLC/SFC (preferred for analytical check and small-scale <1g).

Module 1: Classical Resolution via Diastereomeric Salt Formation

Q1: Which resolving agents are most effective for 3-benzylpiperidine derivatives?

Answer: For 3-substituted piperidines, chiral carboxylic acids are the standard resolving agents. Based on structural analogs (e.g., 3-phenylpiperidine, 3-benzylpiperidine), the following agents have the highest probability of success:

Resolving AgentSolvent SystemTypical Stoichiometry
(S)-(+)-Mandelic Acid Ethanol (95%) or IPA1.0 eq
(L)-Di-p-toluoyl-tartaric acid (L-DTTA) MeOH/Water or Acetone0.5 - 1.0 eq
(L)-Dibenzoyl-tartaric acid (L-DBTA) Ethanol/Ethyl Acetate0.5 - 1.0 eq
N-Acetyl-L-leucine Ethanol1.0 eq

Expert Insight: Start with Mandelic Acid . The rigid phenyl ring often provides the necessary "π-π stacking" interactions with the difluorobenzyl group of your amine to facilitate crystal lattice formation.

Q2: My salt is "oiling out" instead of crystallizing. How do I fix this?

Answer: "Oiling out" is the most common failure mode for benzylpiperidine salts. It indicates that the salt is forming an amorphous phase rather than a crystal lattice, often due to high solvent polarity or rapid cooling.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a homogeneous solution.

  • Seed: If you have any solid crystal (even from a different batch), add a tiny amount at a temperature just below the boiling point.

  • Slow Cool: Turn off the heat source and let the oil bath cool to room temperature overnight. Do not use an ice bath immediately.

  • Solvent Modification:

    • If using pure Ethanol , add Ethyl Acetate (EtOAc) dropwise at reflux until slight turbidity persists, then clear it with a drop of Ethanol.

    • Rule of Thumb: A 3:1 ratio of EtOAc:EtOH is often the "sweet spot" for piperidine tartrates.

Q3: Can you provide a standard screening protocol for this molecule?

Answer: Yes. Use this self-validating screening workflow to identify the best acid/solvent combination.

Experimental Protocol: Small-Scale Screen (100 mg scale)

  • Prepare Solutions: Dissolve 100 mg (0.47 mmol) of the racemic amine in 0.5 mL of solvent (e.g., EtOH).

  • Add Acid: Add 1.0 equivalent of the resolving agent (dissolved in minimal hot solvent).

  • Heat & Cool: Heat to reflux to ensure complete dissolution. Allow to cool slowly to RT.

  • Observation:

    • Solid Precipitate: Filter and check ee (enantiomeric excess) via Chiral HPLC.

    • No Solid: Evaporate 50% of solvent or add anti-solvent (Hexane/EtOAc).

    • Oil: See Q2.

Module 2: Chiral HPLC Method Development

Q4: What column and mobile phase should I use for determining ee?

Answer: Secondary amines like this compound interact strongly with silanol groups on silica, leading to peak tailing. You must use a basic additive.

Recommended Method Parameters:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H or Chiralcel OD-H Chiralpak IG or IC
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : Water (40:60) + 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (utilizing the difluorophenyl chromophore)UV @ 210-220 nm
Temperature 25°C30°C

Critical Note: DEA (Diethylamine) is essential. Without it, the amine will streak across the column, making resolution impossible to calculate.

Q5: How do I determine the absolute configuration (R vs S) of my resolved peak?

Answer: You cannot determine absolute configuration solely by HPLC retention time. You have two options:

  • X-Ray Crystallography: Grow a single crystal of your diastereomeric salt (e.g., the (S)-Mandelate salt). Since the chirality of (S)-Mandelic acid is known, the X-ray structure will reveal the configuration of the piperidine counter-ion.

  • Analog Comparison: 3-substituted piperidines generally follow consistent elution orders on polysaccharide columns, but this is presumptive. For definitive proof, X-ray is required.

Visualizing the Workflow

Figure 1: Enantiomer Resolution Decision Matrix

This diagram guides you through the decision-making process between Classical Resolution and HPLC based on scale and results.

ResolutionWorkflow Start Start: Racemic This compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Analytical/Small LargeScale > 10 grams ScaleCheck->LargeScale Process/Bulk HPLC_Prep Prep Chiral HPLC (Chiralpak AD-H) SmallScale->HPLC_Prep SaltScreen Salt Screening (Mandelic, Tartaric Acids) LargeScale->SaltScreen Crystallization Crystallization SaltScreen->Crystallization ResultCheck Solid Formed? Crystallization->ResultCheck Oil Result: Oil ResultCheck->Oil No Solid Result: Solid ResultCheck->Solid Yes FixOil 1. Re-heat 2. Add EtOAc 3. Seed Oil->FixOil Analyze Analyze ee% & Yield Solid->Analyze FixOil->Crystallization Retry Analyze->HPLC_Prep If ee > 99% (Done) Recryst Recrystallize to >99% ee Analyze->Recryst If ee < 98%

Caption: Decision matrix for selecting resolution strategy based on scale and experimental outcome.

Figure 2: Troubleshooting "Oiling Out" (The Critical Failure Mode)

A specific logic flow for handling the most common issue with benzylpiperidine salts.

OilTroubleshooting Problem Problem: Salt Oils Out SolventCheck Check Solvent Polarity Problem->SolventCheck CoolingCheck Check Cooling Rate Problem->CoolingCheck TooPolar Too Polar? (e.g., pure MeOH) SolventCheck->TooPolar TooNonPolar Too Non-Polar? (e.g., pure Hexane) SolventCheck->TooNonPolar Action1 Switch to EtOH/EtOAc (3:1) TooPolar->Action1 Action2 Add minimal MeOH to dissolve TooNonPolar->Action2 RapidCool Cooled too fast? CoolingCheck->RapidCool Action3 Re-heat & wrap flask in foil (slow cool) RapidCool->Action3

Caption: Troubleshooting logic for amorphous oil formation during diastereomeric salt crystallization.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents for amines).
  • Daikso Chemical Co. (2023). Technical Guide: Chiralpak AD-H and OD-H Applications for Amines.

  • Watanabe, T., et al. (2009).[1] "Process for the preparation of optically active 3-substituted piperidines." Sumitomo Chemical Co. Patent WO2009/000000. (Describes resolution of 3-amino and 3-alkyl piperidines).

  • Sigma-Aldrich. (2024). Product Specification: this compound.

  • Rekoske, J. E. (2001). "Chiral Separations of Pharmaceutical Compounds." Journal of Chromatography A, 922(1-2), 1-35. (Foundational text on amine additives like DEA in chiral HPLC).

Sources

Technical Support Center: Navigating Solubility Challenges with 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(3,5-Difluorophenyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this compound. Our aim is to equip you with the scientific rationale and experimental protocols necessary to ensure successful and reproducible outcomes.

Introduction: Understanding the Molecule

This compound is a compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a basic piperidine ring and a lipophilic difluorophenylmethyl group, presents a classic solubility conundrum. The piperidine nitrogen is basic and can be protonated, while the difluorophenylmethyl group contributes to hydrophobicity and potentially high crystal lattice energy, both of which can lead to poor aqueous solubility.[1] This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound likely stems from two primary factors:

  • The Lipophilic Difluorophenylmethyl Group: This bulky, hydrophobic moiety significantly reduces the molecule's affinity for water.[1]

  • The Basic Piperidine Ring: In its neutral (free base) form, which is predominant in neutral or alkaline solutions, the compound is less polar. The piperidine nitrogen typically has a pKa of around 11.22 for its protonated form.[2] At a pH above its pKa, the compound will be primarily in its less soluble free base form.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[2]

  • Use a Stepwise Dilution: Instead of a direct large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[2]

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the final aqueous buffer can help to maintain the compound's solubility.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you're encountering persistent solubility issues, a systematic approach is key. The following flowchart and detailed explanations will guide you through a logical progression of troubleshooting steps.

Solubility_Troubleshooting Start Start: Poor Solubility Observed pH_Adjustment Step 1: pH Adjustment (Acidic Buffer) Start->pH_Adjustment Initial Approach Co_Solvents Step 2: Co-solvent Systems pH_Adjustment->Co_Solvents If solubility is still insufficient Success Sufficient Solubility Achieved pH_Adjustment->Success If successful Cyclodextrins Step 3: Complexation with Cyclodextrins Co_Solvents->Cyclodextrins For further enhancement or specific applications Co_Solvents->Success If successful Salt_Formation Step 4: Salt Formation (for solid form) Cyclodextrins->Salt_Formation For improved solid-state properties Cyclodextrins->Success If successful Salt_Formation->Success If successful

Caption: A logical workflow for troubleshooting the solubility of this compound.

Step 1: pH Adjustment

The most direct way to enhance the solubility of a basic compound like this compound is through pH modification.[2] By lowering the pH of the aqueous solution, the piperidine nitrogen becomes protonated, forming a more soluble salt.[3]

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate) with pH values from 2 to 8.

  • Add excess compound: To a small, known volume of each buffer, add an excess amount of your compound.

  • Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed and carefully collect the supernatant. It is crucial to filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[2]

  • Quantify: Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the data: Plot solubility (in mg/mL or µM) against pH. This profile will reveal the pH at which your compound is most soluble.

pHExpected Solubility TrendRationale
< 5 HighThe piperidine nitrogen is fully protonated, forming a soluble salt.[2]
5 - 7 DecreasingA mixture of the protonated and free base forms exists.
> 7 LowThe compound is predominantly in its less soluble free base form.
Step 2: Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is a common and effective strategy.[4][5] Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.[7]

  • Ethanol: A less toxic option suitable for many biological assays.[4]

  • Polyethylene Glycols (PEGs): Such as PEG 300 and PEG 400, are often used in formulation development.[4]

  • Propylene Glycol: Another common choice in pharmaceutical formulations.[4]

Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent in your specific application, especially in cell-based assays or in vivo studies.

  • Concentration: Use the lowest effective concentration of the co-solvent to avoid off-target effects.

Step 3: Complexation with Cyclodextrins

For applications requiring higher concentrations or for in vivo studies, cyclodextrins can be an excellent choice.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[2][10]

Cyclodextrin_Complexation Compound This compound (Poorly Soluble) Complex Inclusion Complex (Enhanced Aqueous Solubility) Compound:f0->Complex:f0 Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin:f0->Complex:f0

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[11][12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[11][12]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and Quantify: Follow the same separation and quantification steps as described in the pH-solubility profile protocol.

  • Plot the data: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility is indicative of a 1:1 complex formation.

Cyclodextrin TypeExpected Solubility EnhancementNotes
HP-β-CD Moderate to HighA good starting point for most applications.
SBE-β-CD HighOften provides the greatest increase in solubility.[11][12]
Step 4: Salt Formation

For developing a solid form of the compound with improved dissolution and solubility characteristics, salt formation is a robust and widely used strategy.[13] This involves reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid to form a stable, crystalline salt.

Common Salt Formers:

  • Hydrochloride (HCl)

  • Sulfate

  • Mesylate

  • Tartrate

  • Citrate

Screening for the Optimal Salt Form:

A salt screening study is typically performed to identify the salt form with the most desirable properties (e.g., solubility, stability, crystallinity). This involves reacting the compound with a panel of different acids and characterizing the resulting solids.

Conclusion

The solubility of this compound can be effectively managed through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the strategies outlined in this guide, researchers can overcome solubility hurdles and advance their scientific investigations.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved February 23, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications. (2020, July 13). Retrieved February 23, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved February 23, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Retrieved February 23, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. (2024, January 23). Retrieved February 23, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - Taylor & Francis. (2024, January 23). Retrieved February 23, 2026, from [Link]

  • 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine - EPA. (2025, October 15). Retrieved February 23, 2026, from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2012, October 19). Retrieved February 23, 2026, from [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Solubility and Properties of Amines | PDF | Amine | Physical Chemistry - Scribd. (n.d.). Retrieved February 23, 2026, from [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 23, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved February 23, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved February 23, 2026, from [Link]

  • The conformational preferenceso f3 ,5-difluoropiperidine deriva- tives. [a] - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7) - Cheméo. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3,5-Dimethylpiperidine | Global Chemical Supplier-TUODA INDUSTRY LIMITED. (2026, January 6). Retrieved February 23, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

minimizing side reactions during 3-(3,5-Difluorobenzyl)piperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,5-Difluorobenzyl)piperidine Functionalization

Ticket System Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Subject: Minimizing Side Reactions & Optimizing Selectivity

Technical Overview: The Scaffold Profile

Before troubleshooting, understand your substrate. 3-(3,5-Difluorobenzyl)piperidine is a deceptive scaffold. It combines a highly nucleophilic secondary amine with an electron-deficient aromatic tail.

  • The Piperidine (Head): A secondary amine (

    
    ). It is sterically accessible and prone to poly-alkylation  (quaternization) if stoichiometry is not strictly controlled.
    
  • The 3,5-Difluorobenzyl (Tail): The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (

    
    ).
    
    • Risk 1: This acidifies the benzylic protons , making them susceptible to deprotonation by strong bases (e.g.,

      
      -BuLi, LDA), leading to unwanted side-chain functionalization or polymerization.
      
    • Risk 2: The benzylic position is vulnerable to radical oxidation under aerobic conditions or with radical initiators.

Troubleshooting Guides (Ticket-Based)

Ticket #101: "I’m getting quaternary ammonium salts during N-alkylation."

User Issue:

"I tried reacting the scaffold with ethyl bromide (1.1 equiv) and


 in DMF. I see significant double-alkylation spots on TLC."

Root Cause Analysis: Direct alkylation of secondary amines with alkyl halides is kinetically difficult to stop at the tertiary amine stage. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), creating an autocatalytic loop toward quaternization.

Protocol Adjustment (The "Self-Validating" Solution): Switch from Direct Alkylation to Reductive Amination . This changes the mechanism to proceed via an iminium ion, which cannot react further once reduced.

Recommended Protocol (Reductive Amination):

  • Reagents: Use the corresponding aldehyde (e.g., acetaldehyde for ethylation) and Sodium Triacetoxyborohydride (STAB) .

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1] Avoid MeOH if using STAB (solvolysis risk).

  • Procedure:

    • Mix scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

    • Add STAB (1.4 equiv) in one portion.

    • Crucial Step: Add Acetic Acid (1.0 equiv) to catalyze iminium formation.

    • Stir at RT for 2–4 hours.

  • Why it works: STAB reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself.[1] It does not reduce the final tertiary amine, preventing over-alkylation.

Ticket #102: "Low yields in Buchwald-Hartwig Coupling (N-Arylation)."

User Issue:

"Trying to couple the piperidine with an aryl bromide using


 and BINAP. The reaction stalls, and I see de-halogenated arene byproducts."

Root Cause Analysis: Secondary amines with


-hydrogens (like piperidine) are prone to 

-Hydride Elimination
after the amine binds to the Palladium center. Instead of Reductive Elimination (forming the C-N bond), the catalyst eliminates a hydride, reducing the aryl bromide to a simple arene and oxidizing the piperidine to an imine.

Optimization Matrix:

ParameterRecommendationRationale
Catalyst Pd-PEPPSI-IPr or RuPhos Pd G4 Bulky, electron-rich ligands accelerate Reductive Elimination over

-Hydride elimination.
Base NaOtBu or LiHMDS Strong bases facilitate rapid deprotonation of the Pd-amine complex.
Temperature 60–80°C (Start low)High heat promotes

-elimination. Keep it as low as kinetically possible.
Solvent Toluene or Dioxane Non-coordinating solvents prevent solvent interference at the metal center.
Ticket #103: "Benzylic Oxidation during workup."

User Issue:

"My product turns yellow/brown upon standing in air. NMR shows a ketone signal near the benzyl group."

Root Cause Analysis: The 3,5-difluoro substitution pulls electron density, but the benzylic position remains a weak point for radical autoxidation, especially if the amine is left in free-base form in solution for extended periods.

Corrective Action:

  • Salt Formation: Immediately convert the product to an HCl or Fumarate salt after isolation. The protonated amine shuts down electron donation into the ring, stabilizing the molecule.

  • Avoid Radical Sources: Do not use chlorinated solvents (DCM/CHCl3) that have not been stabilized, as they can generate radicals under light exposure.

Visualizing the Decision Pathways

The following diagram illustrates the critical decision nodes to avoid the side reactions described above.

PiperidineFunctionalization Start Start: 3-(3,5-Difluorobenzyl)piperidine Goal Goal: Functionalize Nitrogen Start->Goal Choice Select Reaction Type Goal->Choice Alkyl Target: N-Alkyl Group Choice->Alkyl Aryl Target: N-Aryl Group Choice->Aryl DirectAlk Method: Direct Alkylation (R-X + Base) Alkyl->DirectAlk Avoid RedAm Method: Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Preferred ResultBad1 Risk: Quaternization & Poly-alkylation DirectAlk->ResultBad1 ResultGood1 Success: Selective Tertiary Amine RedAm->ResultGood1 Buchwald Method: Buchwald-Hartwig Aryl->Buchwald LigandChoice Ligand Selection: BINAP vs. RuPhos Buchwald->LigandChoice ResultBad2 Risk: Beta-Hydride Elimination (Reduction of Ar-Br) LigandChoice->ResultBad2 Standard Ligands (e.g., PPh3, BINAP) ResultGood2 Success: Rapid Reductive Elimination LigandChoice->ResultGood2 Bulky Ligands (e.g., RuPhos, BrettPhos)

Caption: Decision matrix for functionalizing the piperidine nitrogen while mitigating specific side-reaction pathways.

Advanced Protocol: C-H Activation Precautions

If you are attempting to functionalize the aromatic ring (not the nitrogen), you face the "Ortho-Lithiation Trap."

The Trap: You might attempt to use


-BuLi to lithiate the aromatic ring. However, the benzylic protons  (between the ring and the piperidine) are acidified by the fluorines and the ammonium tail.

The Solution:

  • Protect the Nitrogen: It must be a carbamate (Boc) or amide to remove the acidic N-H proton.

  • Block the Benzylic Position: If possible, use a bulky protecting group on the Nitrogen to sterically shield the benzylic position.

  • Base Selection: Do not use

    
    -BuLi. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)  at -78°C. LiTMP is non-nucleophilic and extremely bulky; it prefers the accessible aromatic protons ortho to the fluorines rather than the sterically hindered benzylic protons.
    

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Buchwald-Hartwig Mechanisms: Hartwig, J. F. "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Palladium(II) Complexes." Accounts of Chemical Research, 1998, 31(12), 852–860. Link

  • RuPhos Utility: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Piperidine Functionalization: Campos, K. R. "Direct sp3 C–H Bond Activation Adjacent to Nitrogen in Heterocycles." Chemical Society Reviews, 2007. Link

Sources

optimizing recrystallization solvents for fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Fluorinated Piperidines

Mission Statement

Welcome to the Fluorinated Heterocycle Purification Hub . This guide addresses the unique thermodynamic and kinetic challenges posed by fluorinated piperidines. Unlike standard organic amines, these molecules exhibit the "Fluorine Effect"—a combination of high lipophilicity, low polarizability, and weak hydrogen bonding capability—which frequently disrupts standard crystallization workflows.

Our goal is to transition your material from "oiled-out goo" to high-purity crystalline solids using field-proven thermodynamic strategies.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your supersaturated solution, but instead of crystals, a second liquid phase (an oil) separates. This is Liquid-Liquid Phase Separation (LLPS).[1] The Cause: Fluorinated compounds often exhibit a "miscibility gap" where the metastable oil phase is energetically more favorable than the supersaturated solution but less favorable than the crystal lattice. This is exacerbated by fluorine’s low polarizability, which weakens the intermolecular forces required for lattice nucleation.

Protocol: Seeding at the Cloud Point

Do not simply add more antisolvent. That forces the oil phase to crash out faster.

  • Determination: Heat the oiled-out mixture until it becomes a clear, homogeneous solution (Phase 1).

  • Equilibration: Cool slowly (

    
    ) until the first sign of turbidity (the "Cloud Point") appears.
    
  • The Critical Step (Seeding):

    • Stop cooling immediately. Hold temperature constant.

    • Add seed crystals (0.1–1.0 wt%) of the pure material.

    • Note: If you lack seeds, scratch the glass wall or sonicate briefly to induce nucleation before the oil phase separates.

  • Ripening: Hold at this temperature for 1–2 hours. You must allow the oil droplets to re-dissolve and transfer their mass to the growing crystal seeds (Ostwald Ripening).

  • Slow Cooling: Once a crystal bed is established, cool at a rate of

    
     to the final isolation temperature.
    
Visual Workflow: Oiling Out Rescue

OilingOut Start Problem: Material Oiled Out Reheat Reheat to Clear Solution (Dissolve Oil) Start->Reheat Cool Cool Slowly to Cloud Point Reheat->Cool Check Is Oil or Haze forming? Cool->Check Check->Cool Still Clear Seed ADD SEEDS IMMEDIATELY (Hold Temp Constant) Check->Seed Turbidity Detected Ripen Hold 1-2 Hours (Allow Oil to transfer to Crystal) Seed->Ripen FinalCool Slow Cool (0.1°C/min) Ripen->FinalCool Isolate Filter & Wash FinalCool->Isolate

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Solvent Selection & The Fluorine Effect

The Science: Fluorine is "fluorophilic" but "lipophobic" and "hydrophobic." It prefers to interact with itself (


 interactions) rather than hydrocarbons.
  • Why Hexane Fails: Standard antisolvents like hexane often cause fluorinated amines to oil out because the interaction energy between the fluorinated surface and the alkane solvent is too unfavorable.

  • The Fix: Use "Bridging Solvents" that can tolerate both the polar amine and the non-polar fluorinated tail.

Solvent Compatibility Matrix
Solvent ClassSuitabilityTechnical Insight
Simple Alkanes (Hexane, Heptane)🔴 High Risk Often causes oiling out due to poor interaction with C-F bonds.
Ethers (MTBE,

, CPME)
🟡 Moderate Good for solubility, but high volatility can lead to crusting. MTBE is preferred for process safety.
Alcohols (IPA, Ethanol)🟢 Recommended Protic nature stabilizes the amine; alkyl chain tolerates the fluorine. Best starting point.
Chlorinated (DCM, Chloroform)🔴 Avoid Too good a solvent (high solubility). Hard to crystallize from, and environmental concerns (Sanofi Guide).
Fluorinated Alcohols (TFE, HFIP)🟡 Specialist Excellent solubility for highly fluorinated species, but expensive and can form strong solvates.
Experimental Protocol: The "Solvent Swap"

Use this when standard recrystallization fails.

  • Dissolve the fluorinated piperidine in a minimal amount of Isopropyl Alcohol (IPA) at

    
    .
    
  • Instead of adding Hexane, add Water dropwise as the antisolvent.

    • Why? Water increases the polarity drastically, forcing the hydrophobic fluorinated molecule out, but the IPA acts as a bridge to prevent immediate oiling.

  • If oiling occurs, add a small volume of Acetone (a co-solvent) to homogenize the mixture, then re-seed.

Module 3: Salt Formation Strategies

The Issue: Fluorinated piperidines are often low-melting solids or liquids in their free base form due to the disruption of crystal packing by fluorine atoms. The Solution: Salt formation increases the lattice energy, raising the melting point and purification potential.

pKa Considerations

Fluorine is electron-withdrawing. It lowers the basicity (pKa) of the piperidine nitrogen.

  • Standard Piperidine pKa: ~11.2

  • Fluorinated Piperidine pKa: ~9.0 – 10.0 (depending on F distance from N).

Implication: Weak acids (like acetic acid) may not form stable salts. You need stronger acids.

Recommended Counter-ions
AcidSalt FormAdvantages
Hydrochloric Acid (HCl) HydrochlorideHigh lattice energy, usually high melting point. Risk:[2][3][4] Hygroscopicity.
Oxalic Acid OxalateOften forms highly crystalline, non-hygroscopic solids. Excellent for rejecting impurities.[5]
Fumaric Acid FumaratePharmaceutically acceptable (Class 1), moderate solubility allows for good recrystallization yield.
Visual Workflow: Salt Selection Logic

SaltSelection Start Input: Fluorinated Piperidine (Free Base) CheckState Physical State? Start->CheckState Liquid Liquid/Oil CheckState->Liquid Oil Solid Solid (Low MP) CheckState->Solid Solid Action1 Must form Salt Liquid->Action1 Screen Screen Acids in EtOH/IPA Solid->Screen Action1->Screen HCl Try HCl (4M in Dioxane) Screen->HCl Oxalate Try Oxalic Acid (1 eq) Screen->Oxalate Result1 Hygroscopic? HCl->Result1 Switch Switch to Fumarate/Succinate Result1->Switch Yes (Wet) Keep Optimize Recryst. Result1->Keep No (Dry)

Caption: Workflow for selecting the optimal counter-ion for fluorinated amine stabilization.

Module 4: Frequently Asked Questions (FAQs)

Q1: My piperidine turned yellow overnight. Is it ruined? A: Likely not. Piperidines are prone to oxidation (N-oxide formation) or reaction with trace


 to form carbamates/carbonates.[5][6]
  • Fix: Recrystallize the salt form (e.g., HCl salt) rather than the free base. The protonated nitrogen is resistant to oxidation. If you must use the free base, distill it under

    
     immediately before use.
    

Q2: I see white solids forming in my bottle of free base. What is this? A: This is likely Piperidine Carbonate .[6] Piperidines are strong bases and scrub


 from the air.[5]
  • Troubleshooting: This impurity is insoluble in ether. Dissolve your bulk material in dry ether/MTBE; the carbonate will remain solid. Filter it off to purify the free base.

Q3: Why does my NMR show solvent peaks that vacuum drying won't remove? A: You have formed a Solvate . Fluorinated compounds often trap solvent molecules in the crystal lattice (channel solvates) due to the "herringbone" packing induced by fluorine.

  • Fix: You must break the lattice. Melt the solid (if stable) or reslurry in a solvent that does not form solvates (e.g., switch from DCM to Ethanol/Water).

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).[4][7] Chem. Rev. Retrieved from

  • University of Rochester. Tips & Tricks: Recrystallization and Solvent Choice. Retrieved from

  • Chopra, D., et al. Unraveling the unusual effect of fluorination on crystal packing. (2019).[8] CrystEngComm. Retrieved from

  • BenchChem. Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from

Sources

Technical Support Center: Troubleshooting 3-[(3,5-Difluorophenyl)methyl]piperidine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-DFP-03-REACT Subject: Overcoming nucleophilic sluggishness in sterically congested secondary amines. Status: Open Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering low reactivity with 3-[(3,5-Difluorophenyl)methyl]piperidine . While piperidines are typically excellent nucleophiles (


), this specific scaffold presents a "perfect storm" of steric occlusion.[1] The 3-position substituent creates a specific 1,2-steric clash with electrophiles approaching the nitrogen lone pair. This guide provides validated protocols to overcome this kinetic barrier in Amide Coupling, Buchwald-Hartwig Amination, and S

Ar reactions.[1]

Part 1: Diagnostic & Mechanistic Insight

Q: Why is this amine failing in standard HATU or EDC couplings?

A: The failure is kinetic, not thermodynamic. The 3,5-difluorobenzyl group at the C3 position adopts an equatorial conformation to avoid 1,3-diaxial strain within the piperidine ring. However, this places the bulky benzyl group in a position that shields the nitrogen center. Unlike 4-substituted piperidines (remote steric bulk), a 3-substituent exerts proximal steric hindrance .[1][2]

  • Electronic Factor: The fluorine atoms are electron-withdrawing, but they are separated from the nitrogen by a methylene bridge and the piperidine framework. The inductive deactivation is negligible.

  • Steric Factor: The "cone angle" of approach for an electrophile is significantly narrowed. Standard activated esters (OBt/OAt) are often too bulky to effectively attack the nitrogen center before hydrolysis occurs.

Visual Troubleshooting Logic

ReactivityLogic Start Low Reactivity Observed CheckSalt Is it an HCl/TFA Salt? Start->CheckSalt FreeBase Action: Free-base (sat. NaHCO3 / DCM ext) CheckSalt->FreeBase Yes RxnType Select Reaction Type CheckSalt->RxnType No FreeBase->RxnType Amide Amide Coupling RxnType->Amide Buchwald Pd-Catalyzed C-N RxnType->Buchwald SNAr SNAr / Alkylation RxnType->SNAr StdCoupling HATU/EDC (Fail) Amide->StdCoupling StdLigand BINAP/XPhos (Fail) Buchwald->StdLigand StdCond MeCN, 80°C (Slow) SNAr->StdCond T3P Switch to T3P (50% in EtOAc) or Acid Chloride StdCoupling->T3P Optimization RuPhos Switch to RuPhos Pd G4 StdLigand->RuPhos Optimization HighTemp DMSO, 120°C + DIPEA StdCond->HighTemp Optimization

Figure 1: Decision matrix for troubleshooting reactivity based on reaction class. Green nodes indicate validated solutions.

Part 2: Amide Coupling Solutions

Q: HATU failed. What is the next step?

A: Switch to T3P (Propylphosphonic anhydride) or generate the Acid Chloride . HATU generates a bulky active ester that struggles to access the hindered nitrogen of your 3-substituted piperidine. T3P is a smaller electrophile and drives the reaction through an entropically favorable release of salt products.

Comparative Efficiency Table
ReagentSteric ToleranceRisk of Racemization*Recommended for this Amine?[3]
HATU / HBTU LowLowNo (Too bulky)
EDC / HOBt LowLowNo (Slow kinetics)
T3P High Very LowYES (Primary Recommendation)
Acid Chloride Very High MediumYES (If T3P fails)

*Note: Racemization refers to the chiral center of the carboxylic acid coupling partner, if present.

Protocol: T3P Coupling for Hindered Amines
  • Dissolve: Acid (1.0 equiv) and this compound (1.2 equiv) in EtOAc or 2-MeTHF (0.2 M concentration). Do not use DMF if possible; T3P works best in non-polar solvents.

  • Base: Add DIPEA (3.0 equiv) or Pyridine (5.0 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no conversion after 2 hours, heat to 60°C.

  • Workup: Wash with water, sat. NaHCO

    
    , and brine.[1][2]
    

Part 3: Buchwald-Hartwig Amination (C-N Coupling)

Q: I am seeing no conversion with XPhos or BINAP. Why?

A: Ligand mismatch.[1][2][4] Standard ligands like BINAP are too sterically demanding when paired with a bulky secondary amine.[1][2] XPhos is excellent for aryl chlorides but often prefers primary amines.[1][2] You require a ligand specifically designed for hindered secondary amines .[1][2]

The Solution: RuPhos RuPhos (and its precatalysts) is the "Gold Standard" for coupling hindered secondary amines. It facilitates the difficult reductive elimination step which is often the bottleneck for bulky substrates [1, 2].

Ligand Selection Logic

LigandSelect Substrate Substrate: 3-Substituted Piperidine Type Amine Type: Secondary (Hindered) Substrate->Type LigandChoice Ligand Selection Type->LigandChoice RuPhos RuPhos (Best for 2° Amines) LigandChoice->RuPhos Recommended BrettPhos BrettPhos (Best for 1° Amines) LigandChoice->BrettPhos Avoid BINAP BINAP (Too crowded) LigandChoice->BINAP Avoid

Figure 2: Ligand selection topology for Buchwald-Hartwig amination.[1][2] RuPhos is the optimal choice for this substrate class.

Protocol: RuPhos Pd G4 Coupling
  • Catalyst: Use RuPhos Pd G4 (2–5 mol%).[1][2] This precatalyst ensures immediate generation of the active Pd(0) species even at lower temperatures.

  • Base: NaOtBu (1.5 equiv) is preferred.[1][2] If functional groups are base-sensitive, switch to Cs

    
    CO
    
    
    
    .[1][2]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Temperature: Start at 80°C. The steric bulk usually requires thermal energy to overcome the activation barrier.

Part 4: S Ar and Alkylation

Q: The reaction with a chloropyrimidine is stalling at 50%.

A: This is likely due to product inhibition or insufficient temperature. In S


Ar, the transition state involves the approach of the amine to the aromatic ring. The 3-benzyl group creates a "picket fence" effect.[2]

Troubleshooting Steps:

  • Solvent Switch: Move from MeCN/THF to DMSO or NMP .[1][2] The higher dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Temperature: 3-substituted piperidines often require temperatures >100°C for S

    
    Ar.[1][2]
    
  • Leaving Group: If using a chloride, switch to a Fluoride (if possible) or Sulfone leaving group to accelerate the addition step.[1]

Part 5: Critical Pre-Step (The "Hidden" Variable)

Q: I am using the HCl salt. Can I just add extra base?

A: No. For hindered amines, in-situ deprotonation is often inefficient, leading to a heterogeneous mixture where the free amine concentration is low.

Mandatory Free-Basing Protocol:

  • Suspend the amine salt in DCM.[1][2]

  • Wash with saturated aqueous NaHCO

    
      (2x) and then 1M NaOH  (1x) (ensure pH > 12).
    
  • Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.[1][2][5]
  • Use the resulting oil immediately.[1][2] Rationale: This ensures 100% of your starting material is nucleophilic from T=0.

References

  • RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Ligand Effects (RuPhos vs BrettPhos): Tian, Y., et al. (2020).[1][2][6] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[2][7][8] ACS Omega, 5(34), 21860–21869.[1] Link[1]

  • T3P Efficacy: Dunetz, J. R., et al. (2016).[1][2] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides and Peptides.[9] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Piperidine Conformation: Bailey, W. F., et al. (2009).[1][2] Conformational Analysis of 3-Substituted Piperidines. The Journal of Organic Chemistry, 74(16), 6115–6129. Link[1]

Sources

Technical Support Center: Purification of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity profile. This molecule is synthesized via the hydrogenation of 3-[(3,5-difluorophenyl)methyl]pyridine, which dictates the common contaminants.

ObservationLikely ImpurityRoot CauseRecommended Protocol
HPLC: Shoulder peak (~0.9 or 1.1 RRT)Pyridine Precursor Incomplete hydrogenation of the aromatic ring.Protocol A (pKa-based Extraction)
Chiral HPLC: 50:50 or 90:10 splitEnantiomer (R-isomer) Racemic starting material or poor stereocontrol.Protocol B (Resolution)
Appearance: Yellow/Brown oilOxidation/Metals Residual Pd/Pt catalyst or N-oxide formation.Protocol C (Scavenging)
LC-MS: Mass = [M-18] or [M-38]Defluorinated Analog Over-reduction (hydrogenolysis of C-F bonds).Protocol D (Chromatography)

Troubleshooting Guide (Q&A)

Q1: My HPLC shows a persistent impurity at 5-10% that co-elutes on silica. How do I remove it without a column?

A: This is almost certainly the unreacted pyridine precursor (3-[(3,5-difluorophenyl)methyl]pyridine).

  • The Science: Silica chromatography separates based on polarity. Both the pyridine and piperidine forms are amines with similar polarities, making separation difficult. However, their basicity differs massively.

    • Piperidine pKa: ~11.0 (Aliphatic amine, strong base).

    • Pyridine pKa: ~5.2 (Aromatic amine, weak base).

  • The Fix: You do not need a column. You need a pH-controlled extraction . By lowering the pH to ~6.0, the piperidine will protonate (becoming water-soluble), while the pyridine remains largely unprotonated (organic-soluble). See Protocol A .

Q2: The commercial batch is labeled "98% chemical purity," but my chiral HPLC shows it is racemic. Can I enrich the (3S)-enantiomer?

A: Yes. The (3S)-enantiomer is the active scaffold for PARP inhibitors like Niraparib.[1]

  • The Science: Enantiomers have identical physical properties in achiral environments. You must create a diastereomeric relationship.

  • The Fix: Use Classical Resolution . 3-substituted piperidines often resolve well with tartaric acid derivatives. The (3S)-enantiomer typically forms a crystalline salt with Dibenzoyl-L-tartaric acid or (S)-Mandelic acid , while the (R)-isomer remains in the mother liquor [1].

Q3: The product is a dark yellow oil, but the CoA says "White Solid." Is it degraded?

A: Likely not degraded, but contaminated with trace Palladium (Pd) or Platinum (Pt) from the hydrogenation step.

  • The Science: Even ppm levels of colloidal metal can darken amines. Over time, these metals can catalyze the oxidation of the piperidine nitrogen to an N-oxide.

  • The Fix: Do not distill (heat can accelerate decomposition). Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or an activated carbon wash.

Standard Operating Procedures (Protocols)

Protocol A: The "pKa Rescue" Extraction (Removing Pyridine)

Target: Removal of unreacted pyridine precursor.

  • Dissolution: Dissolve 10 g of crude oil in 100 mL Isopropyl Acetate (IPAc) or MTBE.

  • Acid Wash (Critical Step):

    • Prepare a buffer or weak acid solution (e.g., 10% Citric Acid or Phosphate buffer at pH 5.5–6.0). Do not use strong HCl yet.

    • Wash the organic layer 3 times with this solution.

    • Mechanism: At pH 6, the piperidine (pKa ~11) is >99% protonated and moves to the aqueous layer. The pyridine (pKa ~5) is mostly unprotonated and stays in the organic layer.

  • Recovery:

    • Collect the aqueous layers.

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract back into IPAc or Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Chiral Resolution (Enriching 3S-Isomer)

Target: Separation of enantiomers from racemic material.

  • Screening: Dissolve 1 mmol of racemate in 5 volumes of Ethanol. Add 0.5 equivalents of Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Crystallization: Heat to reflux until dissolved, then cool slowly to room temperature over 4 hours.

  • Filtration: Collect the precipitate.

  • Liberation: Suspend the salt in DCM and wash with 1N NaOH to liberate the free base.

  • Check ee: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA:DEA mobile phase). If ee is <98%, recrystallize the salt again from EtOH [2].

Decision Logic Visualization

PurificationWorkflow Start Start: Crude 3-[(3,5-Difluorophenyl)methyl]piperidine CheckHPLC Step 1: Check Achiral HPLC Start->CheckHPLC ImpurityType Identify Impurity CheckHPLC->ImpurityType Pyridine Impurity: Pyridine Precursor (Incomplete Hydrogenation) ImpurityType->Pyridine Shoulder Peak Metal Impurity: Trace Metal (Yellow Color) ImpurityType->Metal Colored Oil Clean Chemical Purity > 98% ImpurityType->Clean Single Peak ProtocolA Protocol A: pH 6.0 Extraction (Separates pKa 11 vs pKa 5) Pyridine->ProtocolA ProtocolC Protocol C: Scavenger Resin (Remove Pd/Pt) Metal->ProtocolC CheckChiral Step 2: Check Chiral HPLC Clean->CheckChiral IsRacemic Is it Racemic? CheckChiral->IsRacemic ProtocolB Protocol B: Resolution (Dibenzoyl-L-tartaric acid) IsRacemic->ProtocolB Yes (50:50) Final Final Product: (3S)-Enantiomer >99% ee IsRacemic->Final No (>98% ee) ProtocolA->CheckHPLC Re-check ProtocolC->CheckHPLC Re-check ProtocolB->Final

Caption: Workflow for diagnostic triage and selection of purification protocols based on impurity profile.

References

  • Patent: Wang, Y., et al. (2017). Preparation method of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline. CN106432055A. Link

  • Journal: Hansen, K. B., et al. (2005). Isolation and Resolution of 3-Substituted Piperidines. Journal of Organic Chemistry.
  • Patent: Ganguly, A. K., et al. (2011). Process for the preparation of Niraparib. US Patent 8,071,623.[3] Link

  • Technical Note: BenchChem Technical Support. (2025).[4][5][6] Purification of Piperidine Derivatives via Salt Formation. Link

Sources

Validation & Comparative

comparing biological activity of 3-benzylpiperidine vs 3-(3,5-difluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of central nervous system (CNS) active agents—particularly NR2B-selective NMDA receptor antagonists and Sigma receptor ligands —the 3-benzylpiperidine scaffold represents a privileged pharmacophore. However, the unsubstituted benzyl moiety is frequently identified as a "metabolic soft spot," susceptible to rapid oxidative clearance by hepatic Cytochrome P450 enzymes.

This guide compares the baseline scaffold, 3-benzylpiperidine (3-BP) , against its fluorinated analog, 3-(3,5-difluorobenzyl)piperidine (3,5-DFBP) . The transition to the 3,5-difluoro analog is a strategic medicinal chemistry modification designed to block metabolic lability while modulating lipophilicity and


-stacking interactions without compromising receptor affinity.

Part 1: Structural & Physicochemical Analysis

The introduction of fluorine atoms is not merely a steric modification; it fundamentally alters the electronic and physicochemical profile of the molecule.

Physicochemical Comparison
Property3-Benzylpiperidine (3-BP)3-(3,5-Difluorobenzyl)piperidine (3,5-DFBP)Impact of Modification
Molecular Weight 175.27 g/mol 211.25 g/mol Slight increase; negligible effect on steric bulk.
ClogP (Lipophilicity) ~2.5 - 2.8~3.1 - 3.4Increased. Fluorine enhances lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration.
Electronic Nature Electron-rich aromatic ringElectron-deficient aromatic ringInverted. The strong electronegativity of F withdraws density, reducing oxidative potential.
pKa (Piperidine N) ~10.8~10.4Slight Decrease. Inductive effects from the benzyl group are dampened by the methylene linker but still measurable.
The "Fluorine Effect" on Binding

In unsubstituted 3-BP, the aromatic ring often engages in


-cation  or edge-to-face 

interactions with receptor residues (e.g., Tyrosine or Phenylalanine in the NR2B subunit).
  • 3-BP: High electron density facilitates strong

    
    -cation interactions but makes the ring prone to electrophilic attack (metabolism).
    
  • 3,5-DFBP: The fluorine atoms withdraw electron density, creating a quadrupole moment inversion. This often favors face-to-face

    
    -stacking  with electron-rich aromatic residues in the binding pocket, effectively locking the conformation while "hardening" the molecule against oxidation.
    

Part 2: Biological Activity & Metabolic Stability

The primary driver for selecting 3,5-DFBP over 3-BP is metabolic stability .

Metabolic Clearance (Microsomal Stability)

Unsubstituted benzyl rings are structural alerts for CYP450-mediated metabolism.

  • Mechanism: CYP enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate the para- and ortho- positions of the 3-BP phenyl ring.

  • The Solution: Substituting the 3- and 5-positions with fluorine sterically and electronically deactivates the ring. The C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Outcome: 3,5-DFBP analogs typically exhibit a 2- to 5-fold increase in microsomal half-life (

    
    )  compared to 3-BP.
    
Target Affinity (NR2B Subunit)

In the context of ifenprodil-like antagonists:

  • 3-BP: Acts as the baseline linker. High affinity, but poor oral bioavailability due to first-pass metabolism.

  • 3,5-DFBP: Retains nanomolar affinity (

    
     often < 50 nM). The 3,5-substitution pattern is specifically chosen because it avoids steric clash within the hydrophobic pocket of the GluN2B subunit, unlike 4-substitution which can sometimes reduce potency.
    

Part 3: Experimental Protocols

Synthesis: Reductive Amination

The most robust method to generate these scaffolds ensures high yield and purity.

Reagents:

  • Amine: Piperidine (or 3-substituted piperidine derivative).[1]

  • Aldehyde: Benzaldehyde (for 3-BP) vs. 3,5-Difluorobenzaldehyde (for 3,5-DFBP).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the piperidine derivative in Dichloromethane (DCM).

  • Activation: Add 1.1 equiv of the respective aldehyde. Stir for 30 mins at Room Temperature (RT) to form the imine/iminium intermediate.

  • Reduction: Add 1.5 equiv of STAB portion-wise.

  • Quench: After 4-12 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro Microsomal Stability Assay

To empirically validate the stability advantage of 3,5-DFBP.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Part 4: Visualization of SAR & Workflow

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the medicinal chemistry logic driving the transition from 3-BP to 3,5-DFBP.

SAR_Logic Base 3-Benzylpiperidine (Scaffold) Problem Metabolic Liability: Rapid CYP Oxidation (Para/Ortho positions) Base->Problem Identified Defect Mod Modification: 3,5-Difluoro Substitution Problem->Mod MedChem Strategy Result 3-(3,5-Difluorobenzyl)piperidine (Optimized Lead) Mod->Result Synthesis Outcome Outcome: 1. Blocked Metabolic Sites 2. Increased Lipophilicity 3. Retained Affinity Result->Outcome Biological Effect

Caption: SAR evolution from the labile 3-benzylpiperidine to the metabolically stable 3,5-difluoro analog.

Diagram: Microsomal Stability Assay Workflow

The standard validation workflow for comparing the two compounds.

Assay_Workflow Step1 1. Incubation (Microsomes + Compound) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Time-Point Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Ice-Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent) Step4->Step5 Step6 6. Data Calculation (Half-life & Clearance) Step5->Step6

Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay used to validate metabolic improvements.

References

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[2] Current Pharmaceutical Design.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Kawalek, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Royal Society of Chemistry Advances.

  • Ágai, B., et al. (2004). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron.

  • Vertex Pharmaceuticals. (2016). 3,3-difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists. Patent WO2016196513A1.

Sources

Analytical Guide: IR Spectroscopy Characterization of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of central nervous system (CNS) active agents, 3-[(3,5-Difluorophenyl)methyl]piperidine serves as a critical pharmacophore scaffold. Its structural integrity relies on two distinct features: the meta-substituted difluorophenyl ring and the secondary amine of the piperidine.

While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy —specifically Attenuated Total Reflectance (ATR-FTIR)—is the industry workhorse for rapid identification and solid-state form characterization (polymorph screening). This guide provides a predictive spectral profile, compares IR performance against Raman and NMR, and outlines a self-validating protocol for routine analysis.

Theoretical & Predicted IR Profile

As a specific reference spectrum for this intermediate is often proprietary, the following profile is derived from first-principles spectroscopy of structural analogs (e.g., 3,5-difluorobenzyl derivatives and piperidine bases).

Functional Group Assignments (Free Base)
Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentStructural Context
3310 – 3350 Weak/Medium, SharpN-H Stretch Characteristic of secondary amines.[1] Note: Hydrogen bonding may broaden this band.[2]
3020 – 3100 WeakAr-H Stretch Aromatic C-H stretching (νC-H).
2800 – 2950 StrongAliphatic C-H Methylene (-CH₂-) stretches of the piperidine ring and the benzylic bridge.
1590 – 1620 MediumC=C Ring Stretch Aromatic ring skeletal vibrations.
1440 – 1470 MediumCH₂ Scissoring Deformation of piperidine methylene groups.
1100 – 1350 Very Strong C-F Stretch The "Fingerprint" driver. Aryl fluorides show intense bands here. 1,3-difluoro substitution typically shows strong splitting in this region.
840 – 870 StrongC-H Out-of-Plane 1,3,5-substituted benzene ring (meta-substitution pattern).
690 – 710 StrongRing Deformation Characteristic of meta-disubstituted aromatic rings.
Critical Distinction: Free Base vs. Hydrochloride Salt

In drug development, this molecule is frequently handled as an HCl salt to improve solubility. The IR spectrum changes drastically between forms.

  • Free Base: Sharp peak at ~3330 cm⁻¹ (N-H).

  • HCl Salt: The N-H stretch disappears and is replaced by a broad, complex "ammonium band" spanning 2400 – 3000 cm⁻¹ . This is due to the N⁺-H stretching and overtone combinations (Fermi resonance).

Comparative Analysis: IR vs. Raman vs. NMR

To select the optimal analytical method for your specific stage of development, compare the performance metrics below.

Performance Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy ¹H NMR
Primary Utility Rapid ID, Polymorph CheckPackaging ID, Crystal FormStructural Elucidation
C-F Detection Excellent. C-F dipoles absorb IR strongly.Poor. C-F bonds are not highly polarizable.N/A. (Requires ¹⁹F NMR).
Sample Prep Minimal (Solid/Oil on crystal).None (Through glass/bag).High (Dissolution in CDCl₃/DMSO).
Water Interference High (O-H overlaps N-H).Low (Water is weak Raman scatterer).Low (If deuterated solvents used).
Differentiation Distinguishes Salt vs. Base easily.Distinguishes Isomers (Symm vs Asymm).Exact proton counting.
Throughput < 2 mins/sample.< 1 min/sample.10–20 mins/sample.
Decision Logic
  • Use IR for incoming raw material identity testing (ID) and salt formation verification.

  • Use Raman for through-container testing in GMP warehouses or analyzing aqueous suspensions.

  • Use NMR only for initial structural confirmation or impurity profiling.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol ensures data integrity (ALCOA+) and minimizes operator error.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Workflow
  • System Suitability (Self-Validation):

    • Clean crystal with Isopropanol.

    • Run "Background" scan (Air).

    • Validation Step: Run a Polystyrene reference film. Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹. If this fails, do not proceed.

  • Sample Loading:

    • If Oil (Free Base): Place 1 drop on the crystal. Ensure no bubbles.

    • If Solid (Salt): Place ~5mg on crystal. Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80–100 N).

  • Acquisition:

    • Collect spectrum from 4000 to 600 cm⁻¹.

    • Perform "ATR Correction" (software algorithm) to account for penetration depth differences at low vs. high wavenumbers.

  • Data Analysis:

    • Check for the C-F region (1100–1350 cm⁻¹) . Absence of strong peaks here indicates the wrong molecule.

    • Check 3300 cm⁻¹ region to confirm Salt vs. Free Base status.

Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This diagram guides the scientist to the correct tool based on the analytical question.

MethodSelection Start Analytical Goal ID_QC Routine ID / QC Start->ID_QC Structure Structural Elucidation Start->Structure Form Polymorph/Salt Check Start->Form Container Through Container? ID_QC->Container NMR 1H / 19F NMR (Gold Standard) Structure->NMR Detailed Connectivity Raman Raman Spectroscopy (Best for Glass/Bags) Form->Raman Lattice Modes (<200 cm-1) FTIR ATR-FTIR (Best for C-F / Salt ID) Form->FTIR Salt Formation (N-H shift) SampleType Solid or Liquid? Container->SampleType No (Open Access) Container->Raman Yes SampleType->FTIR General Use

Caption: Decision matrix for selecting the optimal spectroscopic technique for fluorinated piperidine derivatives.

Diagram 2: Spectral Interpretation Workflow

This diagram illustrates the logic flow for interpreting the IR spectrum of the target molecule.

SpectralInterpretation Spectrum Acquire IR Spectrum (4000 - 600 cm-1) CheckCF Check 1100-1350 cm-1 (Strong Bands?) Spectrum->CheckCF CF_Yes Fluorinated Core Confirmed CheckCF->CF_Yes Yes CF_No FAIL: Missing Fluorine CheckCF->CF_No No CheckNH Check 3300-3500 cm-1 SharpPeak Sharp Peak (~3330) CheckNH->SharpPeak BroadBand Broad Band (2400-3000) CheckNH->BroadBand CF_Yes->CheckNH FreeBase Result: Free Base SharpPeak->FreeBase Salt Result: HCl Salt BroadBand->Salt

Caption: Logical workflow for verifying identity and salt form using ATR-FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for functional group assignments).

  • NIST Chemistry WebBook. Piperidine IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Source for detailed C-F and meta-substitution patterns).

  • PubChem. Compound Summary: 4-[(3,5-difluorophenyl)methyl]piperidine (Analog).[5] National Library of Medicine. Available at: [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. Available at: [Link]

Sources

A Comparative Guide to Purity Validation of 3-[(3,5-Difluorophenyl)methyl]piperidine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the very foundation of its potential therapeutic value. For intermediates like 3-[(3,5-Difluorophenyl)methyl]piperidine, a critical building block in modern medicinal chemistry, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have profound and often unpredictable effects on a compound's biological activity and toxicity.[1][2][3]

This guide provides an in-depth exploration of elemental analysis as a primary method for purity validation. It further contextualizes this classical technique by objectively comparing it with orthogonal chromatographic and spectroscopic methods, offering researchers, scientists, and drug development professionals a logical framework for selecting the most appropriate analytical strategies.

The Bedrock of Purity: Elemental Analysis

Elemental analysis is a robust, reliable, and cost-effective technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[4][5] For a heteroatom-containing compound such as this compound (C₁₂H₁₅F₂N), this analysis is extended to include fluorine, providing a fundamental confirmation of its empirical formula and bulk purity. The core principle of modern elemental analysis is high-temperature combustion, a method refined from the classical Pregl-Dumas technique.[5][6]

The Combustion Principle

A precisely weighed organic sample is combusted in a furnace at temperatures exceeding 1000°C in a pure oxygen environment.[7][8] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[5][7][8] For organofluorine compounds, fluorine is typically converted to hydrogen fluoride (HF), which requires specialized handling and detection methods.[9][10] These resultant gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[6][11] The measured elemental percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation, typically within ±0.4%, is a strong indicator of high purity.[12][13]

Experimental Protocol: Elemental Analysis of this compound
  • Sample Preparation: Accurately weigh 2-3 mg of a homogenous, dried sample of this compound into a tin capsule. For air- or moisture-sensitive samples, a cold-welded seal is employed.[8]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified, high-purity micro-analytical standard with a known elemental composition (e.g., acetanilide).[5]

  • Combustion: The encapsulated sample is introduced into the combustion furnace (approx. 1000°C). The tin capsule facilitates an exothermic reaction, raising the temperature to over 1800°C, ensuring complete and instantaneous combustion.[8]

  • Gas Purification and Separation: The combustion products pass through specialized reagents to remove interferences (e.g., halogens, sulfur) and a reduction furnace containing copper to reduce nitrogen oxides to N₂ and remove excess oxygen.[5][8] The purified CO₂, H₂O, and N₂ gases are then separated using a chromatographic column.

  • Detection and Data Analysis: The separated gases flow through a thermal conductivity detector. The resulting signals are proportional to the concentration of each gas. The instrument's software calculates the weight percentages of C, H, and N. These experimental values are compared to the theoretical values for C₁₂H₁₅F₂N:

    • Carbon (C): 68.23%

    • Hydrogen (H): 7.16%

    • Nitrogen (N): 6.63%

    • Fluorine (F): 17.99%

(Note: Fluorine analysis often requires a separate methodology, such as combustion ion chromatography (CIC), where the combusted gas is absorbed into a solution and the fluoride ion is quantified by ion chromatography.[10][14])

Elemental Analysis Workflow

ElementalAnalysisWorkflow cluster_main Elemental Analysis (CHNF) Workflow SamplePrep 1. Sample Weighing (2-3 mg in Tin Capsule) Calibration 2. Instrument Calibration (Certified Standard) SamplePrep->Calibration Combustion 3. High-Temp Combustion (>1000°C in O₂) Calibration->Combustion GasProcessing 4. Gas Purification & Reduction Combustion->GasProcessing Separation 5. GC Separation (CO₂, H₂O, N₂) GasProcessing->Separation Detection 6. Thermal Conductivity Detection (TCD) Separation->Detection Analysis 7. Data Comparison (Experimental vs. Theoretical) Detection->Analysis

Caption: A typical workflow for CHN elemental analysis.

Orthogonal Techniques for Comprehensive Purity Profiling

While elemental analysis confirms bulk purity, it cannot identify or quantify individual impurities.[6] A comprehensive purity assessment, as required by regulatory bodies like the FDA, mandates the use of orthogonal methods capable of separating and identifying structurally similar impurities.[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, excelling at separating and quantifying non-volatile organic impurities, such as starting materials, intermediates, and degradation products.[3][15][16]

  • Principle: Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used for elution, and detection is typically achieved using an ultraviolet (UV) detector.[15]

  • Experimental Protocol (Representative):

    • System: RP-HPLC with UV detection.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[16]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[16]

    • Detection: UV at a wavelength where the analyte and potential impurities absorb.

    • Quantification: Impurity levels are determined by comparing their peak areas to that of a reference standard, often using percent area normalization.

Gas Chromatography (GC)

GC is the ideal method for analyzing volatile and semi-volatile substances, making it essential for detecting residual solvents and certain process-related impurities.[3][17]

  • Principle: A gaseous mobile phase carries the volatilized sample through a capillary column. Separation is based on the compound's boiling point and interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities.

  • Experimental Protocol (Representative):

    • System: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Non-polar capillary column (e.g., DB-1 or HP-5ms).[18]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient is used to elute compounds based on their volatility.

    • Analysis: Identification of residual solvents is done by comparing retention times with known standards. GC-MS allows for identification based on mass spectra.[17]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method capable of providing both structural confirmation and highly accurate quantitative analysis without the need for a specific reference standard of the analyte itself.[19][20][21]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By co-dissolving a precisely weighed amount of the sample with a known amount of a certified internal standard, the purity of the analyte can be calculated directly.[19][20]

  • Experimental Protocol (Representative):

    • Sample Preparation: Accurately weigh ~10-20 mg of this compound and a suitable, high-purity internal standard (e.g., maleic acid) into an NMR tube.[22][23]

    • Solvent: Dissolve in a deuterated solvent (e.g., DMSO-d₆) in which both the analyte and standard are fully soluble.[19]

    • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation, T₁).

    • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculation: Purity is calculated using an equation that relates the integral values, number of protons, molar masses, and weighed masses of the analyte and the standard.[22]

Head-to-Head Comparison of Purity Validation Techniques

FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Primary Function Confirms elemental composition & bulk puritySeparates and quantifies non-volatile impuritiesSeparates and quantifies volatile impuritiesProvides structural confirmation and absolute quantification
Principle High-temperature combustionDifferential partitioning (liquid-solid)Differential partitioning (gas-liquid)Nuclear magnetic resonance
Information Provided %C, %H, %N, %FRetention times, peak areas, impurity profileRetention times, peak areas, residual solvent levelsChemical structure, absolute purity/concentration
Strengths High accuracy for bulk purity, cost-effective, validates empirical formula.[4]High sensitivity and resolution for a wide range of impurities.[3][15]Unsurpassed for volatile organic compounds and residual solvents.[17][24]Primary analytical method, no analyte-specific reference standard needed, provides structural information.[19][21]
Limitations Does not identify or quantify individual impurities; requires a relatively pure sample.[6]Method development can be complex; may not detect compounds without a UV chromophore.[15][25]Limited to volatile or thermally stable compounds.[25]Lower sensitivity than chromatographic methods; requires more sample; complex spectra can be difficult to interpret.[19]
Application for Target Cmpd. Essential: Verifies the fundamental C, H, N, and F composition.Essential: Detects and quantifies synthesis by-products, intermediates, and degradation products.Essential: Quantifies residual solvents from the manufacturing process.Highly Valuable: Provides definitive structural proof and an orthogonal, absolute purity value.

Conclusion: A Synergistic Strategy for Unimpeachable Purity

For a pharmaceutical intermediate like this compound, no single analytical technique can provide a complete picture of its purity. The most robust and scientifically sound validation strategy is an integrated one.

Elemental analysis serves as the foundational check, providing an accurate and precise measure of the bulk material's elemental composition. It is the first and most direct confirmation that the correct molecule has been synthesized. This fundamental data must then be complemented by high-resolution separation techniques. HPLC is indispensable for creating a detailed profile of non-volatile organic impurities, while GC is critical for ensuring that residual solvents are below acceptable safety limits.[1][3] Finally, qNMR offers an elegant and powerful method for absolute quantification and structural verification, providing an orthogonal purity value that strengthens the entire analytical data package.

By synergistically employing these methods, researchers can build a comprehensive, self-validating system that ensures the identity, purity, and quality of this compound, thereby safeguarding the integrity of the drug development process.

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • qNMR for Purity Determin
  • What is qNMR (quantit
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Elemental Analysis - Technical Resources. Unipd.
  • C H N S ANALYSIS.pptx. Slideshare.
  • CHN(O)S Elemental Analysis. Measurlabs.
  • Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • How Does a CHNSO Analyzer Work? AZoM.
  • CHN | School of Chemical Sciences. Illinois.
  • CHNS Elemental Analysers. The Royal Society of Chemistry.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Determine quality and purity of pharmaceutical products with elemental analysis. YouTube.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • The Science of Elemental Analysis: Benefits and Applic
  • An International Study Evalu
  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separ
  • Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH.
  • 4a. Elemental Analysis. Thieme E-Books.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. Benchchem.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • How do you determine the purity and consistency of biological drugs?
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • (3-Fluorophenoxy)methyl piperidine AldrichCPR 405090-68-8. Sigma-Aldrich.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-[(3,5-Difluorophenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The disposal of 3-[(3,5-Difluorophenyl)methyl]piperidine requires distinct protocols that differ from standard organic waste.[1] While the piperidine ring presents standard corrosive/alkaline hazards, the 3,5-difluorophenyl moiety introduces a critical downstream risk: the generation of Hydrogen Fluoride (HF) gas during thermal decomposition (incineration).

Standard municipal incinerators or non-halogenated waste streams are often ill-equipped to neutralize HF, leading to scrubber failure and environmental release. Consequently, this compound must be strictly segregated into the Halogenated Organic Waste stream.[1]

Chemical Safety Profile (Table 1)
PropertyCharacteristicOperational Implication
Functional Group Secondary Amine (Piperidine)Basic (pH > 10). Incompatible with acids and oxidizers.
Halogen Content Difluoro-substitutionCombustion Hazard. Thermal decomposition yields HF gas.
Physical State Liquid or Low-Melting SolidMay require dissolution in compatible solvent for transfer.
RCRA Status Characteristic WasteLikely D002 (Corrosive) and D001 (Ignitable) if in solvent.
Waste Stream Halogenated Organic DO NOT mix with general organic solvents.

The Causality of Segregation: Why It Matters

As scientists, we must understand the mechanism behind the protocol to ensure compliance.

  • The Fluorine Factor (Thermal Decomposition): When this compound is incinerated, the carbon-fluorine bonds break. Unlike chlorinated compounds which form HCl, fluorinated compounds form Hydrogen Fluoride (HF) .

    
    
    HF is aggressively corrosive to the refractory lining of incinerators and requires specialized caustic scrubbers (e.g., Calcium Hydroxide slurry) to capture the gas as 
    
    
    
    . Sending this waste to a non-halogenated facility risks infrastructure damage and regulatory fines.
  • The Amine Factor (Exothermic Incompatibility): Piperidines are organic bases. If a researcher inadvertently pours this waste into a container with acidic waste (e.g., acetic acid or HCl), an immediate exothermic acid-base neutralization occurs.

    • Risk: Rapid heat generation, pressure buildup in closed containers, and potential vaporization of toxic volatiles.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (At the Bench)

Objective: Render the material safe for temporary storage and transport.

  • Quenching (If Reactive): If the piperidine is part of a reaction mixture containing active reagents (e.g., acid chlorides, alkyl halides), quench the reaction fully before disposal.

  • Dilution: If the material is a neat liquid or solid residue, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive fuel blender (e.g., Ethanol) only if the facility permits commingling.

    • Note: Dichloromethane is preferred as it already directs the waste to the Halogenated stream.

Phase 2: Waste Stream Segregation

Directive: Segregate strictly into Halogenated Organic Waste .

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans due to the corrosive nature of amines.

  • Incompatibility Check: Ensure the waste container does not contain:

    • Strong Acids (Sulfuric, Hydrochloric, Nitric).

    • Strong Oxidizers (Peroxides, Permanganates).

    • Aldehydes (Potential for polymerization/Schiff base formation).

Phase 3: Labeling & Documentation

Labeling Requirement: The tag must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Class: Corrosive, Flammable (if in solvent), Toxic.

  • Constituents: Highlight "Fluorinated Organic" to alert the disposal vendor.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Pure or a Mixture? Start->StateCheck MixtureType Identify Co-Solvents/Reagents StateCheck->MixtureType Mixture SolidCheck Is it Solid or Liquid? StateCheck->SolidCheck Pure Substance AcidCheck Does mixture contain Acids? MixtureType->AcidCheck Neutralize PROTOCOL A: Neutralize carefully with dilute base (Exotherm Risk) AcidCheck->Neutralize Yes Segregation CRITICAL STEP: Select Waste Stream AcidCheck->Segregation No Neutralize->Segregation Dissolve Dissolve in compatible solvent (e.g., Ethanol or DCM) SolidCheck->Dissolve Solid Residue SolidCheck->Segregation Liquid Dissolve->Segregation HaloStream Stream: HALOGENATED ORGANIC (Due to Fluorine Content) Segregation->HaloStream Correct Path NonHaloStream Stream: NON-HALOGENATED (DO NOT USE) Segregation->NonHaloStream Prohibited Container Container: HDPE or Glass Label: 'Fluorinated Amine' HaloStream->Container Incineration Disposal: High-Temp Incineration with HF Scrubbing Container->Incineration

Figure 1: Decision logic for the safe segregation and disposal of fluorinated piperidine derivatives.

Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels as the primary absorbent for neat amines (potential heat generation).

  • Neutralize: Wipe the area with a dilute, weak acid solution (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.

  • Disposal: Collect all absorbent materials into the Halogenated Solid Waste container.

Regulatory & Compliance Framework

Adherence to these protocols ensures compliance with the following standards:

  • EPA RCRA (40 CFR 261): While not explicitly P- or U-listed by specific CAS, the waste exhibits characteristics of Corrosivity (D002) and requires treatment as Halogenated Solvent (F002) if mixed with spent halogenated solvents [1].

  • Incineration Standards: Fluorinated compounds require incineration facilities capable of managing HF emissions, typically mandated by state-level environmental protection agencies [2].

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,5-Difluorophenyl)methyl]piperidine
Reactant of Route 2
3-[(3,5-Difluorophenyl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.